Technical Documentation Center

Boc-4-hydroxy-5-oxo-L-proline methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-4-hydroxy-5-oxo-L-proline methyl ester
  • CAS: 367966-41-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Spectroscopic Characterization of Boc-4-hydroxy-5-oxo-L-proline methyl ester

This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists. It moves beyond simple data listing to provide the structural logic and experimental context requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists. It moves beyond simple data listing to provide the structural logic and experimental context required for rigorous characterization.

Executive Summary & Compound Profile

Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-L-pyroglutamic acid methyl ester) is a highly functionalized chiral synthon. It bridges the structural gap between proline mimetics and glutamate analogs.

Its primary utility lies in peptidomimetic drug design, specifically as a constrained gamma-lactam scaffold that fixes the peptide backbone conformation while offering a hydroxyl handle (C4) for further functionalization (e.g., fluorination, etherification).

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

  • CAS Number: 367966-41-4[1][2][3][4]

  • Molecular Formula: C₁₁H₁₇NO₆

  • Molecular Weight: 259.26 g/mol

  • Stereochemistry: (2S, 4R) – trans-configuration is standard when derived from natural L-hydroxyproline, though cis isomers exist.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The NMR spectrum of this molecule is distinct due to the N-acylation (Boc) of the lactam. The electron-withdrawing Boc group on the lactam nitrogen significantly deshields the H2 proton and affects the C5 carbonyl shift.

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Internal Standard: TMS (0.00 ppm).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-2 4.65 – 4.72dd1HJ = 9.5, 2.5Deshielded by α-N(Boc) and α-COOMe.
H-4 4.48 – 4.55m (br)1H-Methine proton attached to OH.
H-3a 2.78 – 2.88ddd1HJ = 13.5, 9.5, 5.5Diastereotopic methylene (β-face).
H-3b 2.10 – 2.22ddd1HJ = 13.5, 2.5, <2Diastereotopic methylene (α-face).
OCH₃ 3.78s3H-Methyl ester singlet.
Boc-CH₃ 1.49s9H-Characteristic t-butyl singlet.
OH 3.20 – 3.60br s1H-Exchangeable; shift varies with conc./temp.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment Note
C=O (Lactam) 171.5C5. Upfield relative to simple amides due to ring strain/Boc.
C=O (Ester) 170.8Methyl ester carbonyl.
C=O (Boc) 149.2Carbamate carbonyl.
C-Quat (Boc) 84.5Quaternary carbon of t-butyl group.
C-4 66.2CH-OH carbon.
C-2 55.1Alpha-carbon (chiral center).
OCH₃ 52.8Methyl ester carbon.
C-3 36.5Methylene carbon.
CH₃ (Boc) 27.9Methyl carbons of t-butyl group.
B. Infrared (IR) Spectroscopy

Expert Insight: The "fingerprint" of this molecule is the triple carbonyl region . Unlike simple peptides, you will observe three distinct carbonyl stretches. The lactam carbonyl, usually around 1700 cm⁻¹, is shifted to a significantly higher wavenumber (~1780 cm⁻¹) due to the ring strain of the 5-membered ring combined with the electron-withdrawing N-Boc group.

Frequency (cm⁻¹)Vibration ModeFunctional Group
3400 – 3450 ν(O-H)Alcohol (Broad).
2980, 2950 ν(C-H)Alkyl C-H (Boc/Methyl).
1785 – 1795 ν(C=O)Lactam C=O (Activated by Boc).
1745 – 1755 ν(C=O)Ester C=O.
1710 – 1725 ν(C=O)Boc Carbamate C=O.
1150 – 1160 ν(C-O)Ester/Alcohol C-O stretch.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (Electrospray Ionization), Positive Mode.

  • [M+H]⁺: 260.12 (Calculated for C₁₁H₁₈NO₆⁺)

  • [M+Na]⁺: 282.10 (Common adduct)

  • [M-Boc+H]⁺: 160.06 (Loss of Boc group, characteristic fragmentation)

  • [M-tBu+H]⁺: 204.09 (Loss of tert-butyl group)

Experimental Protocol: Sample Preparation & Handling

To ensure the integrity of the spectroscopic data described above, the following protocol must be strictly adhered to. This molecule is hygroscopic and the OH proton is sensitive to water exchange.

Step-by-Step Characterization Workflow
  • Purity Check (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate/Hexane (2:1).

    • Visualization: KMnO₄ stain (The lactam/Boc groups do not stain strongly with Ninhydrin; KMnO₄ oxidizes the alcohol/CH bonds).

    • R_f: ~0.35 (varies with humidity).

  • NMR Sample Preparation (Critical for OH detection):

    • Drying: Dry the compound under high vacuum (<0.1 mbar) for 4 hours to remove trace water. Trace water will broaden the OH peak and merge it with the solvent residual.

    • Solvent: Use CDCl₃ stored over 4Å molecular sieves.

    • Concentration: Prepare a solution of ~10 mg in 0.6 mL CDCl₃.

    • Shimming: Ensure good shimming; the H-3a/H-3b coupling patterns are complex (ddd) and require high resolution to resolve the coupling constants (J values).

  • Stability Warning:

    • Avoid prolonged exposure to protic solvents (MeOH, H₂O) with base/acid, as the lactam ring is activated by the Boc group and is susceptible to ring-opening (hydrolysis) to form the glutamate derivative.

Synthesis & Impurity Logic (Graphviz Visualization)

Understanding the origin of the molecule explains potential impurities (e.g., unoxidized starting material or ring-opened byproducts). The diagram below illustrates the logic of the synthesis (typically oxidation of a 4-hydroxyproline derivative or hydroxylation of a pyroglutamate) and the characterization flow.

G cluster_synthesis Synthetic Origin & Impurity Logic cluster_purification Purification & Characterization cluster_analysis Validation Start N-Boc-L-Pyroglutamic Acid Methyl Ester Reagent Oxidation/Hydroxylation (e.g., Davis Oxaziridine) Start->Reagent Intermediate Crude Reaction Mixture Reagent->Intermediate C4-Hydroxylation Purification Column Chromatography (EtOAc/Hexane) Intermediate->Purification Product Boc-4-hydroxy-5-oxo-L-proline methyl ester (Target) Purification->Product Impurity1 Impurity: Unreacted Pyroglutamate Purification->Impurity1 Removed Impurity2 Impurity: Ring-Opened Diester (Hydrolysis) Purification->Impurity2 Avoid Base NMR 1H NMR Validation (Check H4 signal ~4.5ppm) Product->NMR IR IR Validation (Check 1790 cm-1 Lactam) Product->IR

Caption: Workflow depicting the synthetic origin (C4-hydroxylation) and critical spectroscopic checkpoints (Lactam IR shift and H4 NMR signal) required to validate CAS 367966-41-4.

References

  • Sigma-Aldrich. Product Specification: Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS 367966-41-4).[1] Retrieved from

  • ChemicalBook. Spectroscopic Data for N-Boc-4-hydroxy-L-pyroglutamic acid methyl ester. Retrieved from

  • Stefanucci, A., et al. (2014). "Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery." Heterocycles. (Discusses synthetic routes and NMR shifts of 4-hydroxy-pyroglutamates). Retrieved from

  • Organic Syntheses. (2022). "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal...". (Provides context on N-Boc-trans-oxazolidine methyl esters and analogous spectroscopic assignments). Retrieved from

  • ResearchGate. "Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline." (Contextualizes the precursor N-Boc-4-hydroxy-L-proline methyl ester).[5] Retrieved from

Sources

Exploratory

Technical Guide: Biological Potential &amp; Synthetic Utility of Boc-4-hydroxy-5-oxo-L-proline Methyl Ester

This technical guide details the pharmacological context, synthetic utility, and structural significance of Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-pyroglutamic acid methyl ester). Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological context, synthetic utility, and structural significance of Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-pyroglutamic acid methyl ester).

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a highly functionalized chiral scaffold belonging to the pyroglutamate (5-oxoproline) class. While primarily utilized as a late-stage intermediate in the synthesis of complex alkaloids, carbapenem antibiotics, and glutamate receptor ligands, the core scaffold exhibits intrinsic biological relevance as a conformationally constrained glutamine analog.

This guide analyzes its potential biological activity through three lenses:

  • Direct Pharmacological Activity: As a lipophilic analog of 4-hydroxy-pyroglutamic acid (a metabolite related to the glutathione cycle and nootropic agents).

  • Peptidomimetic Utility: As a

    
    -turn inducer in bioactive peptides.
    
  • Synthetic Divergence: As a precursor to kainoids (neuroexcitatory) and polyhydroxylated alkaloids (glycosidase inhibitors).

Chemical Architecture & Structure-Activity Relationship (SAR)

The compound represents a "privileged structure" in medicinal chemistry due to its dense functionalization on a rigid pyrrolidinone ring.

FeatureChemical MoietyBiological/Synthetic Implication
Core Scaffold 5-Oxopyrrolidine (Pyroglutamate)Mimics the transition state of peptide bond hydrolysis; bioisostere of

-aminobutyric acid (GABA) and Glutamate.
C4-Position Hydroxyl (-OH)Critical for H-bonding in enzyme active sites; allows functionalization (e.g., fluorination, inversion) to tune potency.
N1-Position tert-Butoxycarbonyl (Boc)Lipophilic protecting group; enhances membrane permeability in in vitro assays before metabolic cleavage.
C2-Position Methyl Ester (-COOMe)Prodrug-like moiety; hydrolyzed by intracellular esterases to release the free acid; facilitates blood-brain barrier (BBB) penetration.
SAR Visualization

The following diagram illustrates the pharmacophore mapping of the compound.

SAR_Map Compound Boc-4-hydroxy-5-oxo- L-proline methyl ester Lactam Lactam (5-Oxo) (Glutamine mimic) Compound->Lactam Hydroxyl C4-Hydroxyl (H-bond Donor/Acceptor) Compound->Hydroxyl Ester Methyl Ester (Prodrug moiety) Compound->Ester Boc N-Boc Group (Lipophilicity) Compound->Boc NMDA NMDA/AMPA Receptor Modulation Lactam->NMDA Bioisostere Turn Peptide beta/gamma-turn Hydroxyl->Turn Steric constraint BBB Enhanced BBB Permeability Ester->BBB LogP increase Boc->BBB

Figure 1: Pharmacophore dissection of the title compound showing structural features and their linked biological implications.

Biological Activity & Therapeutic Potential[2][3][4]
A. Neuropharmacology (Glutamate Receptor Modulation)

The core structure, 4-hydroxy-5-oxoproline , is structurally homologous to Oxiracetam (a nootropic) and trans-4-hydroxy-L-proline.

  • Mechanism: The 5-oxo-proline scaffold mimics L-Glutamate but is conformationally restricted. This restriction often confers selectivity for specific glutamate receptor subtypes (NMDA vs. AMPA).

  • Potential: The Boc/Methyl ester derivative acts as a lipophilic precursor. Upon cellular entry and deprotection, the free acid can modulate synaptic transmission.

    • Reference: 4-hydroxy-pyroglutamate derivatives have been investigated as non-competitive NMDA antagonists and cognitive enhancers (Nootropics).

B. Antimicrobial & Antifungal Activity

Recent studies indicate that lipophilic esters of L-pyroglutamic acid possess direct antifungal properties.

  • Data: Analogs of pyroglutamic acid esters have shown

    
     values comparable to commercial fungicides (e.g., Azoxystrobin) against pathogens like Phytophthora infestans.[1]
    
  • Relevance: The title compound (Boc-4-hydroxy-5-oxo-L-proline methyl ester) fits this SAR profile, suggesting potential utility as an antifungal hit compound.

C. Antibiotic Potentiation (Bulgecin A Precursor)

This compound is a key chiral intermediate in the total synthesis of Bulgecin A , a sulfated glycopeptide.

  • Activity: Bulgecin A is not an antibiotic itself but interacts with lytic transglycosylases.

  • Synergy: It induces "bulge" formation in bacterial cell walls, rendering bacteria hypersensitive to

    
    -lactam antibiotics.
    
Experimental Protocols
Protocol A: Synthesis via RuO4 Oxidation

The most reliable route to generate the 5-oxo derivative from commercially available trans-4-hydroxy-L-proline involves ruthenium-catalyzed oxidation.

Reagents:

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.[2]

  • Catalyst: Ruthenium(IV) oxide (

    
    ) or Ruthenium(III) chloride (
    
    
    
    ).
  • Co-oxidant: Sodium Periodate (

    
    ).
    
  • Solvent: Ethyl Acetate / Water (biphasic system).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-Boc-trans-4-hydroxy-L-proline methyl ester in 50 mL Ethyl Acetate.

  • Catalyst Prep: Add 50 mL of water containing 15 mmol

    
     and 0.1 mmol 
    
    
    
    .
  • Reaction: Stir vigorously at room temperature. The Ru(VIII) species is generated in situ, oxidizing the C5-methylene to a carbonyl.

  • Monitoring: Monitor by TLC (Visualize with Ninhydrin or PMA stain). The product is less polar than the starting material.

  • Quench: Quench excess oxidant with Isopropanol (5 mL). Filter through a Celite pad to remove Ruthenium black.

  • Purification: Separate phases, dry organic layer over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
    

Self-Validating Check:

  • NMR Verification: The disappearance of the C5 protons (

    
     3.4-3.7 ppm) and the lack of signals for the C5-methylene confirms oxidation to the lactam.
    
Protocol B: Deprotection for Biological Assay

To test the active "free acid" form in aqueous buffers:

  • Ester Hydrolysis: Treat with LiOH (1.5 eq) in THF:H2O (3:1) at 0°C for 1 hour.

  • Boc Removal: Treat with TFA:DCM (1:1) for 30 mins.

  • Neutralization: Evaporate volatiles; neutralize with ion-exchange resin (Amberlyst A-21) before adding to cell media to prevent acid-induced toxicity.

Synthesis Pathway & Divergence

The following diagram maps the synthesis of the title compound and its downstream applications.

Synthesis_Flow Start trans-4-Hydroxy-L-Proline Step1 1. MeOH/SOCl2 (Esterification) 2. Boc2O (Protection) Start->Step1 Intermed N-Boc-4-Hyp-OMe Step1->Intermed Step2 RuO4 / NaIO4 (Oxidation of C5) Intermed->Step2 Target Boc-4-hydroxy-5-oxo- L-proline methyl ester Step2->Target Drug1 Bulgecin A (Antibiotic Enhancer) Target->Drug1 Functionalization Drug2 Kainoids (Neuroexcitatory) Target->Drug2 Ring Expansion Drug3 Polyhydroxylated Alkaloids (Glycosidase Inhibitors) Target->Drug3 Reduction/Cyclization

Figure 2: Synthetic workflow from Hydroxyproline to the title compound and its divergence into high-value therapeutic classes.

References
  • Merino, P., et al. (2002). "Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition." Tetrahedron: Asymmetry, 13(16), 1739-1745.

  • Zhang, J., et al. (2018). "Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead." Bioorganic & Medicinal Chemistry Letters, 28(19), 3271-3275.

  • Yoshifuji, S., et al. (1989). "Ruthenium tetroxide oxidation of N-protected L-proline esters: A convenient synthesis of 5-oxo-L-proline derivatives." Chemical & Pharmaceutical Bulletin, 37(12), 3380-3382.

  • Chem-Impex International. "Boc-L-trans-4-hydroxyproline methyl ester: Applications in Drug Development."

  • Nalawansha, D.A., et al. (2020).[3] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[3] Cell Chemical Biology, 27(8), 998-1015. (Contextualizing linker utility).

Sources

Foundational

A Technical Guide to the Stability and Proper Storage of Boc-4-hydroxy-5-oxo-L-proline methyl ester

Introduction Boc-4-hydroxy-5-oxo-L-proline methyl ester is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development.[1] Its unique structure, featuring a pyro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development.[1] Its unique structure, featuring a pyroglutamate core, a hydroxyl group, and Boc and methyl ester protecting groups, offers a versatile scaffold for creating complex molecules.[1] However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. A thorough understanding of its stability profile is therefore paramount for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and the successful outcome of their synthetic endeavors.

This in-depth technical guide provides a comprehensive overview of the stability of Boc-4-hydroxy-5-oxo-L-proline methyl ester, detailing its potential degradation pathways, recommended storage conditions, and a detailed protocol for conducting forced degradation studies.

Physicochemical Properties and Structural Features

Boc-4-hydroxy-5-oxo-L-proline methyl ester, with the chemical formula C₁₁H₁₇NO₆, possesses several key functional groups that dictate its chemical behavior and stability:

  • N-Boc (tert-Butoxycarbonyl) Group: A widely used acid-labile protecting group for amines.[2][]

  • Pyroglutamate (5-oxoproline) Ring: A five-membered lactam that can be susceptible to hydrolysis.[4][5][6]

  • Methyl Ester: A common protecting group for carboxylic acids, susceptible to hydrolysis under both acidic and basic conditions.

  • 4-Hydroxy Group: This substituent on the pyrrolidine ring influences the molecule's conformation and can potentially impact its reactivity and stability.[7][8][9]

The interplay of these functional groups determines the overall stability of the molecule and the conditions under which it is best handled and stored.

Potential Degradation Pathways

Based on the chemical nature of its constituent functional groups, Boc-4-hydroxy-5-oxo-L-proline methyl ester is susceptible to several degradation pathways. Understanding these pathways is crucial for predicting and mitigating potential stability issues.

Acid-Catalyzed Degradation

Acidic conditions pose the most significant threat to the stability of this compound due to the lability of the N-Boc group and the potential for hydrolysis of the pyroglutamate ring and the methyl ester.

  • Deprotection of the N-Boc Group: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even during reverse-phase chromatography with acidic mobile phases.[10][11][12] This reaction proceeds via the formation of a stable tert-butyl cation.

  • Hydrolysis of the Pyroglutamate Ring: The lactam bond in the pyroglutamate ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of the corresponding N-Boc-glutamic acid derivative.[4][5] Studies on pyroglutamyl-peptides have shown that this bond is particularly labile to acid hydrolysis.[4]

  • Hydrolysis of the Methyl Ester: The methyl ester can also be hydrolyzed to the corresponding carboxylic acid under acidic conditions, although this typically requires more forcing conditions than Boc-deprotection.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: Acid-Catalyzed Degradation Pathways", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Boc-4-hydroxy-5-oxo-L-proline methyl ester" [fillcolor="#FBBC05"]; "4-hydroxy-5-oxo-L-proline methyl ester" [label="Boc-deprotected product"]; "N-Boc-4-hydroxy-glutamic acid 5-methyl ester" [label="Ring-opened product"]; "Boc-4-hydroxy-5-oxo-L-proline" [label="Ester-hydrolyzed product"];

Acid_Degradation_Pathways A Boc-4-hydroxy-5-oxo-L-proline methyl ester B Boc Deprotection (4-hydroxy-5-oxo-L-proline methyl ester) A->B Strong Acid (e.g., TFA) C Pyroglutamate Ring Opening (N-Boc-4-hydroxy-glutamic acid derivative) A->C Aqueous Acid D Methyl Ester Hydrolysis (Boc-4-hydroxy-5-oxo-L-proline) A->D Aqueous Acid (harsher conditions)

Base-Catalyzed Degradation

While the N-Boc group is generally stable to basic conditions, the methyl ester and potentially the pyroglutamate ring are not.

  • Hydrolysis of the Methyl Ester: Saponification of the methyl ester to the corresponding carboxylate is a primary degradation pathway under basic conditions (e.g., using sodium hydroxide or lithium hydroxide).

  • Hydrolysis of the Pyroglutamate Ring: The lactam bond can also be cleaved under basic conditions, although it is generally more resistant than under acidic conditions.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 2: Base-Catalyzed Degradation Pathways", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

"Boc-4-hydroxy-5-oxo-L-proline methyl ester" [fillcolor="#FBBC05"]; "Boc-4-hydroxy-5-oxo-L-proline" [label="Ester-hydrolyzed product"]; "N-Boc-4-hydroxy-glutamic acid" [label="Ring-opened and ester-hydrolyzed product"];

Base_Degradation_Pathways A Boc-4-hydroxy-5-oxo-L-proline methyl ester B Methyl Ester Hydrolysis (Boc-4-hydroxy-5-oxo-L-proline) A->B Aqueous Base (e.g., NaOH) C Pyroglutamate Ring Opening (N-Boc-4-hydroxy-glutamic acid derivative) A->C Aqueous Base (harsher conditions)

Thermal and Photolytic Degradation
  • Thermal Degradation: While generally stable at room temperature in solid form, prolonged exposure to elevated temperatures can promote degradation. Thermal decomposition of glutamic acid, a related compound, is known to produce pyroglutamic acid, and further heating can lead to more complex degradation products like succinimide.[13][14] For the target compound, thermal stress could potentially lead to loss of the Boc group and other rearrangements.

  • Photolytic Degradation: There is limited specific data on the photostability of this compound. However, as a general precaution for complex organic molecules, exposure to direct sunlight or strong artificial light should be avoided to prevent potential photochemical reactions.

Oxidative Degradation

The pyroglutamate ring and the proline backbone are generally robust towards mild oxidation. However, strong oxidizing agents could potentially lead to degradation. The presence of the hydroxyl group might also be a site for oxidative reactions under certain conditions.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Boc-4-hydroxy-5-oxo-L-proline methyl ester, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C for long-term storage. Short-term storage at room temperature is acceptable.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen.
Moisture Keep in a tightly sealed container in a dry environment.The compound is hygroscopic, and moisture can facilitate hydrolysis.
Light Protect from light.Prevents potential photolytic degradation.
Form Store as a solid.Solutions are generally less stable and should be prepared fresh.

Handling Precautions:

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[15][16][17] The following protocol outlines a systematic approach to assess the stability of Boc-4-hydroxy-5-oxo-L-proline methyl ester under various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Boc-4-hydroxy-5-oxo-L-proline methyl ester B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (Solid & Solution, e.g., 80°C) B->F G Photolytic Degradation (ICH Q1B guidelines) B->G H Neutralize samples (if necessary) C->H D->H E->H F->H G->H I Analyze by RP-HPLC-UV/MS H->I J Characterize degradation products I->J K Quantify degradation and assess mass balance I->K

4.1. Materials and Equipment

  • Boc-4-hydroxy-5-oxo-L-proline methyl ester

  • HPLC grade acetonitrile, water, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Heating block or water bath

  • Photostability chamber (ICH Q1B compliant)

  • Reverse-phase HPLC system with a UV detector and a mass spectrometer (MS)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

4.2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of Boc-4-hydroxy-5-oxo-L-proline methyl ester at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate samples at room temperature and at 60°C. Take time points at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate samples at room temperature and at 60°C. Take time points at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Take time points at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Solid State: Place a known amount of the solid compound in a vial and heat at 80°C. Analyze at appropriate time points.

      • Solution State: Incubate an aliquot of the stock solution at 80°C. Take time points at 0, 2, 4, 8, and 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample and, if necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable stability-indicating RP-HPLC-UV/MS method.[18][19][20] A typical method might involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or TFA.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

4.3. Data Interpretation

  • Quantify Degradation: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.

  • Identify Degradants: Based on the mass spectral data and the known degradation pathways, propose structures for the major degradation products.

  • Mass Balance: Assess the mass balance by summing the peak area of the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.

Summary of Stability Profile

The following table summarizes the expected stability of Boc-4-hydroxy-5-oxo-L-proline methyl ester under various conditions.

Stress ConditionExpected StabilityPrimary Degradation Products
Acidic (e.g., 0.1 M HCl) UnstableBoc-deprotected product, Ring-opened product
Basic (e.g., 0.1 M NaOH) Moderately UnstableEster-hydrolyzed product
Oxidative (e.g., 3% H₂O₂) Likely StableMinimal degradation expected
Thermal (Solid, 80°C) Moderately StablePotential for Boc-deprotection and other rearrangements
Photolytic (ICH Q1B) Likely StableMinimal degradation expected

Conclusion

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. The primary stability concerns are its susceptibility to acid-catalyzed degradation, leading to Boc deprotection and pyroglutamate ring-opening, and base-catalyzed hydrolysis of the methyl ester. By adhering to the recommended storage conditions—cool, dry, and under an inert atmosphere—and by understanding its potential degradation pathways, researchers can confidently utilize this compound in their synthetic applications. The provided forced degradation protocol offers a robust framework for generating specific stability data and for the development of stability-indicating analytical methods, further ensuring the quality and reliability of experimental outcomes.

References

  • Hydrolytic cleavage of pyroglutamyl-peptide bond. I. The susceptibility of pyroglutamyl-peptide bond to dilute hydrochloric acid. PubMed. [Link]

  • Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety. PubMed. [Link]

  • 6.7 Pyroglutamic Acid Peptides. Thieme. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. ResearchGate. [Link]

  • Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles. Clinical Journal of the American Society of Nephrology. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LinkedIn. [Link]

  • Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid. ResearchGate. [Link]

  • Structural Insights into Low-Temperature Copolymerization of Thermodegradable Amino Acids Mediated by Pyroglutamic Acid. ResearchGate. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbio. [Link]

  • Pyroglutamic acid. Wikipedia. [Link]

  • Synthesis and application of photoproline -a photoactivatable derivative of proline. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate. [Link]

  • Molecular Products from the Thermal Degradation of Glutamic Acid. ACS Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications. ChemRxiv. [Link]

  • N-Boc-trans-4-hydroxy-L-proline methyl ester. CD Biosynsis. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Forced Degradation Studies. BioPharmaSpec. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. PMC. [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]

  • Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Proline. Wikipedia. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Investigation of Therapeutic Targets for Novel Compounds

Abstract The identification and validation of a biological target are foundational to modern, target-based drug discovery.[1] A well-defined target not only illuminates the mechanism of action but also de-risks subsequen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and validation of a biological target are foundational to modern, target-based drug discovery.[1] A well-defined target not only illuminates the mechanism of action but also de-risks subsequent development by focusing resources and building a robust biological rationale. This guide provides a comprehensive framework for the preliminary investigation of therapeutic targets for a novel compound. It is structured to follow the logical and iterative flow of a typical target discovery program, moving from broad, hypothesis-generating screening to rigorous, multi-faceted validation. We will detail the causality behind key experimental choices, provide step-by-step protocols for cornerstone assays, and emphasize the critical importance of employing orthogonal methodologies to build a compelling and self-validating case for a given target.[2] This document is intended for researchers, scientists, and drug development professionals dedicated to translating chemical matter into therapeutic potential.

Introduction: The Centrality of the Target

The journey of a drug from concept to clinic is long and fraught with attrition. A significant portion of this failure can be attributed to an incomplete understanding of the drug's interaction with its biological target(s). Therefore, the initial phase of "target hunting" is not merely a screening exercise but a strategic imperative.[3] It involves identifying the specific biological entities—typically proteins or genes—that a compound interacts with to produce a therapeutic effect.[1][4]

A well-validated target provides the mechanistic anchor for the entire drug development program. It informs medicinal chemistry efforts, guides the development of relevant biological assays, and helps predict both on-target efficacy and potential off-target toxicities.[5] The process begins with a clear objective, often encapsulated in a Target Product Profile (TPP) , a strategic document that outlines the desired characteristics of the final drug.[6][7] The TPP is a "living document" that guides development by defining the end goal, including the target indication, patient population, and desired safety and efficacy profiles.[6][7][8]

This guide will navigate the two primary stages of this preliminary investigation:

  • Target Identification: The discovery of which proteins or pathways a compound physically interacts with.

  • Target Validation: The process of confirming that modulation of this target is directly responsible for the desired therapeutic phenotype.[1][9]

The Overall Workflow: A Strategy of Convergence

The preliminary investigation of a therapeutic target is a multi-stage process designed to systematically narrow down possibilities and build a high-confidence case. The workflow integrates computational, biochemical, and cell-based methods to ensure that the final candidate target is not an artifact of a single experimental system.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Hit-to-Target Confirmation cluster_2 Phase 3: Target Validation (Functional Confirmation) cluster_3 Outcome InSilico In Silico & Computational Prediction Binding Direct Binding Assays (SPR, ITC) InSilico->Binding Phenotypic Phenotypic Screening Biochemical Biochemical Approaches (e.g., Affinity Chromatography) Phenotypic->Biochemical Biochemical->Binding Engagement Target Engagement Assays (CETSA) Binding->Engagement Genetic Genetic Perturbation (CRISPR, RNAi) Engagement->Genetic Cellular Cellular Phenotype Rescue Genetic->Cellular ValidatedTarget Validated Target Candidate Cellular->ValidatedTarget

Caption: High-level workflow for therapeutic target identification and validation.

Phase 1: Target Identification Strategies

This initial phase casts a wide net to generate a list of putative targets. The choice of method depends on the nature of the compound and the available resources. Often, a combination of approaches yields the most robust initial dataset.

Computational and In Silico Approaches

Before embarking on costly wet-lab experiments, computational methods can provide a powerful and efficient starting point.[10][11] These techniques leverage vast databases of known drug-target interactions, protein structures, and chemical properties to predict potential targets for a novel compound.[12][13][14]

  • Causality: In silico methods are chosen first because they are resource-efficient and can rapidly generate testable hypotheses. By comparing the compound's structure to ligands with known targets (ligand-based methods) or by docking the compound into the 3D structures of known proteins (structure-based methods), we can prioritize experimental efforts.[15][16]

  • Key Methodologies:

    • Chemical Similarity Searching: Compares the novel compound to databases like ChEMBL or DrugBank to find known drugs with similar structures, suggesting they might share targets.[3][14][17]

    • Molecular Docking: Simulates the binding of the compound to the 3D structures of proteins from databases like the Protein Data Bank (PDB).[16][18] This can predict binding affinity and mode.

    • Machine Learning: Advanced algorithms trained on vast datasets can predict drug-target interactions with increasing accuracy, even without direct structural similarity.[10][11][16]

Biochemical (Affinity-Based) Approaches

These methods physically isolate binding partners from a complex biological mixture, such as a cell lysate. The most common technique is affinity chromatography coupled with mass spectrometry (MS).[19]

  • Causality: This approach provides direct physical evidence of a compound-protein interaction. By immobilizing the compound (the "bait"), we can "fish" for its binding partners ("prey") in their native, folded state, offering a direct and unbiased view of the interactome.[20]

  • Key Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

    • Principle: The compound is chemically linked to a solid support (e.g., beads), creating an affinity matrix. A cell or tissue lysate is passed over this matrix. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified using mass spectrometry.[19][20]

    • Self-Validation: A critical control is a parallel experiment using "dummy" beads without the compound. True binders will only be present in the compound-linked sample, allowing for subtraction of non-specific background proteins.

Genetic and Functional Genomic Approaches

Genetic screening methods, such as CRISPR and RNAi, identify targets by linking a gene to a cellular phenotype.[4][21]

  • Causality: If a compound causes a specific phenotype (e.g., cancer cell death), these screens can identify which gene, when knocked out or knocked down, mimics that phenotype. This provides a strong functional link between a gene (the potential target) and the compound's activity.

  • Key Methodologies:

Phase 2: Hit-to-Target Confirmation

Once a list of putative targets is generated, the next crucial step is to confirm a direct, physical interaction between the compound and each candidate protein. This phase moves from broad screening to precise, quantitative biophysical measurements. The principle of orthogonality —using multiple, distinct methods to measure the same parameter—is paramount here to build confidence and eliminate artifacts.[2][25][26]

Direct Binding Assays

These techniques measure the direct interaction between a purified protein and the compound in a controlled, in vitro setting. They provide quantitative data on binding affinity and kinetics.

  • Causality: SPR is chosen for its ability to provide real-time, label-free kinetic data.[27][28] It allows us to measure not just if the compound binds, but how quickly it binds (association rate, k_a) and how long it stays bound (dissociation rate, k_d), which are critical parameters for drug efficacy.[27][29]

  • Principle: One molecule (the protein target, or "ligand") is immobilized on a gold-plated sensor chip. The compound ("analyte") is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected in real-time as a response.[27][29] From the resulting sensorgram, one can calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[27][29]

  • Causality: ITC is considered the "gold standard" for measuring binding thermodynamics because it directly measures the heat released or absorbed during the binding event.[25] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH), without the need for immobilization or labeling.[25][30][31]

  • Principle: A solution of the compound is titrated in small injections into a sample cell containing the purified target protein.[30][31] The instrument measures the minute heat changes that occur upon binding.[30][32] The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.[30]

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Measurement Mass change (refractive index)Heat change (enthalpy)
Output Kinetics (k_a, k_d), Affinity (K_D)Thermodynamics (K_D, n, ΔH, ΔS)
Labeling Label-freeLabel-free
Immobilization Requires target immobilizationSolution-based, no immobilization
Throughput HighLow to Medium
Primary Use Kinetic profiling, screeningGold-standard affinity & thermodynamic validation
Target Engagement Assays in a Cellular Context

Confirming that a compound binds its purified target is essential, but it is not sufficient. It is critical to demonstrate that this binding event occurs within the complex milieu of a living cell.

  • Causality: CETSA is a powerful method to confirm target engagement in a physiologically relevant environment.[33][34] It answers the critical question: Does the compound reach and bind its target inside an intact cell? A positive result provides strong evidence that the interaction observed in vitro is not an artifact of purification.

  • Principle: The assay is based on the principle of ligand-induced thermal stabilization.[33][34] When a protein binds to a ligand (the compound), it generally becomes more resistant to heat-induced denaturation.[33][35] In a CETSA experiment, intact cells are treated with the compound, then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[33][36]

G start Treat Intact Cells (Compound vs. Vehicle) heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify result Result: Thermal Shift Confirms Target Engagement quantify->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Target Validation

With a high degree of confidence that the compound binds a specific target in cells, the final step is to prove that this interaction is responsible for the desired biological effect. Target validation establishes the causal link between target modulation and the therapeutic phenotype.[9]

Genetic Perturbation
  • Causality: Genetic methods provide the most direct test of a target's function. If genetically removing or reducing the target protein (e.g., via CRISPR knockout) replicates the effect of the compound, it provides powerful evidence that the compound works through that target. Conversely, if knocking out the target makes the cells resistant to the compound, it confirms the target is necessary for the drug's action.[37]

  • Key Methodologies:

    • CRISPR-Cas9 Knockout: Generating a cell line where the target gene is permanently deleted. The phenotype of these knockout cells is then compared to cells treated with the compound.[21][37]

    • RNAi Knockdown: Using siRNAs to transiently reduce the expression of the target protein. This is often used as an orthogonal method to confirm CRISPR results.[21]

Signaling Pathway Analysis

Understanding how target engagement leads to a cellular response is key to elucidating the Mechanism of Action (MoA).

  • Causality: If the target is a known component of a signaling pathway (e.g., a kinase), we must demonstrate that the compound modulates that pathway's activity. This connects the binding event to a functional downstream consequence.

  • Key Methodology: Downstream Marker Analysis

    • Principle: After treating cells with the compound, analyze the status of known downstream substrates or markers in the target's pathway (e.g., phosphorylation status of a substrate for a kinase target). A change that is consistent with target inhibition/activation provides mechanistic validation.

G Compound Compound Target Target Protein (e.g., Kinase A) Compound->Target Binds & Inhibits Substrate Downstream Substrate (Protein B) Target->Substrate Phosphorylates Target->Substrate Inhibition Blocks Phosphorylation Response Cellular Response (e.g., Apoptosis) Substrate->Response Activates Pathway

Caption: Hypothetical signaling pathway illustrating Mechanism of Action.

Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western Blot-based CETSA to determine a full melt curve.[38]

  • Cell Culture & Treatment: Plate cells (e.g., HEK293T) to reach 80-90% confluency. Treat cells with the desired concentration of the compound or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[35]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[36]

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Determine protein concentration using a BCA assay and normalize all samples.[38]

  • Western Blotting: Analyze the normalized samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein.[38]

  • Analysis: Quantify the band intensities at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a general outline for an ITC experiment.[30][39]

  • Sample Preparation:

    • Extensively dialyze both the purified protein (in the cell) and the compound (in the syringe) against the identical, degassed buffer to minimize buffer mismatch artifacts.[30][39]

    • Accurately determine the concentrations of both protein and compound.

    • Typical concentrations: Protein in the cell should be 10-30 times the expected K_D. The compound in the syringe should be 10-20 times the protein concentration.[39]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).[30]

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.[30]

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting isotherm using the instrument's software to a suitable binding model (e.g., one-site binding) to calculate K_D, n, and ΔH.

Conclusion and Future Directions

The preliminary investigation into a compound's therapeutic target is a foundational pillar of drug discovery. By systematically integrating computational, biochemical, and cellular methodologies, researchers can move from a phenotypic observation to a high-confidence, validated target. The emphasis on orthogonal validation—confirming findings with multiple, independent techniques—is not a matter of redundancy but a requirement for scientific rigor.[2]

A successfully validated target, supported by direct binding data (SPR/ITC), in-cell target engagement (CETSA), and functional genetic evidence (CRISPR/RNAi), provides a robust platform for initiating a full-scale lead optimization program. This rigorous upfront investment in target deconvolution significantly increases the probability of downstream success by ensuring that chemistry and biology are aligned toward a common, mechanistically understood goal.

References

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011, September 7). National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. [Link]

  • Writing a Target Product Profile (TPP) for Drug Development. (2025, November 24). IntuitionLabs.ai. [Link]

  • Isothermal Titration Calorimetry. (2016, February 18). Malvern Panalytical. [Link]

  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013, October 29). University of Montana. [Link]

  • A review of machine learning-based methods for predicting drug–target interactions. ResearchGate. [Link]

  • Understanding the Target Product Profile (TPP). (2024, December 13). 3Biotech. [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). EurekAlert!. [Link]

  • A Review of Computational Methods for Predicting Drug Targets. (2018, June 1). PubMed. [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. (2004, February 1). PubMed. [Link]

  • A Review of Computational Methods for Predicting Drug Targets. Semantic Scholar. [Link]

  • ITC: Isothermal Titration Calorimetry. MOSBRI.eu. [Link]

  • 5 Essentials for Building a Robust Target Product Profile. (2024, May 24). Premier Research. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Crown Bioscience. [Link]

  • Creating a Target Product Profile for New Drug Products. NIH's Seed. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Drug Target Hunting: A Comprehensive Guide to Identifying and Validating Biological Targets for Drug Discovery. (2023, December 13). DrOmics Labs. [Link]

  • Understanding Target Identification Methodologies: A Comprehensive Guide for Biotech and Pharma Professionals. (2026, February 15). Infinix Bio. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. [Link]

  • Surface Plasmon Resonance (SPR). BioDuro. [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, October 20). MDPI. [Link]

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers. [Link]

  • What Is A Target Product Profile? A Full Guide For Pharmaceutical Companies. (2025, September 23). GMP Pros. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter. [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis. [Link]

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. (2025, October 10). Synthego. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. [Link]

  • In Silico Technology for Target Prediction and Screening. Creative Biolabs. [Link]

  • CETSA. Karolinska Institutet. [Link]

  • Directory of in silico Drug Design tools. (2018, May 4). Bioinformatics.org. [Link]

  • Target Validation with CRISPR. (2022, October 28). Biocompare.com. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • What Is Affinity Selection-Mass Spectrometry? Virscidian. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2019, November 10). UCC IR. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009, June 9). PubMed. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020, March 1). Spectroscopy Online. [Link]

  • A guide to identifying and prioritising drug targets with the Open Targets Platform. (2021, May 19). YouTube. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. [Link]

  • Chapter 7: In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. Royal Society of Chemistry. [Link]

  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2025, May 21). Frontiers. [Link]

Sources

Protocols & Analytical Methods

Method

Use of Boc-4-hydroxy-5-oxo-L-proline methyl ester in peptide synthesis

Application Note: Strategic Utilization of Boc-4-hydroxy-5-oxo-L-proline methyl ester in Peptidomimetic & Glutamate Analog Synthesis Executive Summary Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS: 118156-93-7 / Analog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Boc-4-hydroxy-5-oxo-L-proline methyl ester in Peptidomimetic & Glutamate Analog Synthesis

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS: 118156-93-7 / Analogous derivatives) represents a versatile "chiral switch" in modern peptide chemistry. Unlike standard amino acids, this molecule serves as a dual-purpose scaffold:

  • Conformational Lock: It functions as a functionalized pyroglutamic acid (pGlu) analog, introducing permanent

    
    -turn constraints at the N-terminus of bioactive peptides.
    
  • Divergent Intermediate: It acts as a high-density functional precursor. The 4-hydroxyl group allows for stereochemical inversion or substitution (via Mitsunobu), while the Boc-activated lactam ring facilitates controlled ring-opening to yield enantiomerically pure 4-substituted glutamic acids (e.g., 4-hydroxy-, 4-fluoro-, or 4-amino-glutamates).

This guide details the handling, functionalization, and specific protocols for deploying this scaffold in drug discovery workflows.

Chemical Profile & Handling

PropertySpecificationCritical Note
Formula

High oxygen content requires dry storage.
Stereochemistry L-isomer (2S, 4R typically)Derived from trans-4-hydroxy-L-proline.
Solubility DCM, THF, EtOAc, MeOHPoor solubility in non-polar alkanes (Hexane).
Lactam Reactivity Activated The N-Boc group increases the electrophilicity of the C5 carbonyl, making the ring susceptible to nucleophilic opening (hydrolysis/alcoholysis).
Storage -20°C, DesiccatedHygroscopic. Hydrolysis yields the free acid or ring-opened glutamate.

Strategic Application Workflows

The utility of this molecule is best understood through two distinct pathways: Path A (Scaffold Functionalization) and Path B (Ring Opening).

G Start Boc-4-hydroxy-5-oxo-L-proline methyl ester Mitsunobu Path A: Mitsunobu Reaction (Inversion/Substitution) Start->Mitsunobu DEAD/PPh3 + NuH RingOpen Path B: Lactam Hydrolysis (Ring Opening) Start->RingOpen LiOH or Nucleophile Peptide Peptide Capping (Rigid N-Terminus) Start->Peptide SPPS Coupling Deriv1 4-Azido / 4-Fluoro / 4-Thio Pyroglutamates Mitsunobu->Deriv1 Stereochemical Inversion Deriv2 4-Substituted Glutamic Acids RingOpen->Deriv2 Yields Linear Amino Acid Deriv1->RingOpen Optional Step

Figure 1: Divergent synthetic pathways available from the core scaffold. Path A modifies the ring substituents; Path B accesses the glutamate pool.

Detailed Experimental Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Objective: To invert the stereochemistry at C4 (e.g., from trans to cis) or introduce new heteroatoms (N, S) while maintaining the lactam ring. Mechanism: The N-Boc group sterically hinders the face of the ring, often enhancing diastereoselectivity during the


 displacement.

Materials:

  • Substrate: Boc-4-hydroxy-5-oxo-L-proline methyl ester (1.0 eq)

  • Reagent: Triphenylphosphine (

    
    , 1.5 eq)
    
  • Reagent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)

  • Nucleophile: Benzoic acid (for O-inversion) or Diphenylphosphoryl azide (DPPA) (for N-substitution) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and the Nucleophile (e.g., Benzoic acid) under Argon. Dissolve in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Substrate Addition: Add the Boc-4-hydroxy-5-oxo-L-proline methyl ester (dissolved in minimal THF) to the reaction mixture.

  • Activation: Add DIAD dropwise over 15 minutes. Caution: Exothermic. The solution typically turns yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product will typically be less polar than the starting alcohol.

  • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via flash chromatography (Silica gel).

    • Note: If Benzoic acid was used, a subsequent hydrolysis step (LiOH, see Protocol B) is required to reveal the inverted hydroxyl group.

Critical Parameter: The N-Boc group stabilizes the lactam but can make the C4 center sterically crowded. Use DIAD (less bulky than ADDP) for better yields.

Protocol B: Controlled Ring Opening (Synthesis of 4-Hydroxy-Glutamic Acid)

Objective: To open the lactam ring to generate protected 4-hydroxy-glutamic acid derivatives. Scientific Insight: The N-Boc group activates the lactam carbonyl (C5) effectively making it an imide. This allows ring opening under milder conditions than unsubstituted pyroglutamates, preventing racemization at the


-center.

Materials:

  • Substrate: Boc-4-substituted-5-oxo-L-proline methyl ester

  • Reagent: Lithium Hydroxide (LiOH·

    
    , 2.5 eq)
    
  • Solvent: THF/Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF/Water (3:1). Cool to 0°C.[1][2]

  • Hydrolysis: Add LiOH portion-wise.

    • Mechanistic Note: The first equivalent saponifies the methyl ester (C1). The subsequent equivalents attack the lactam carbonyl (C5).

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC or TLC. The disappearance of the starting material and the appearance of a highly polar spot (di-acid) indicates completion.

  • Quenching: Carefully acidify to pH 3–4 using 1M HCl or Citric Acid solution. Do not use strong mineral acid at high concentration to avoid Boc removal.

  • Extraction: Extract immediately with Ethyl Acetate (3x). The product (Boc-4-hydroxy-Glu-OH) is water-soluble; saturation of the aqueous phase with NaCl (brine) is crucial for efficient extraction.

  • Isolation: Dry organic layers over

    
     and concentrate.
    

Data Output Table: Expected Yields

Precursor Substituent (C4) Reaction Time Expected Yield (Ring Opening) Product Identity
4-OH (Protected) 2 h 85-92% Boc-4-hydroxy-Glu

| 4-Azido (


) | 3 h | 78-85% | Boc-4-azido-Glu |
| 4-Fluoro (F) | 4 h | 80-88% | Boc-4-fluoro-Glu |

Troubleshooting & Critical Control Points

  • Issue: Lactam Stability during SPPS.

    • Observation: When using the molecule as an N-terminal cap in Solid Phase Peptide Synthesis (SPPS), the lactam ring is stable to TFA (Boc removal conditions) if the ring is not activated. However, since this molecule is Boc-protected, standard TFA treatment removes the Boc group.

    • Result: The resulting free lactam (NH-5-oxo) is stable.

    • Warning: Do not treat the N-Boc lactam with strong bases (e.g., 20% Piperidine) for extended periods if you intend to keep the ring closed, as nucleophilic attack may occur.

  • Issue: Elimination to Enone.

    • Observation: Under Mitsunobu conditions or strong basic conditions, the 4-hydroxy group can eliminate to form the

      
      -unsaturated lactam (4,5-dehydro).
      
    • Prevention: Keep reaction temperatures low (0°C). Ensure the phosphine/azo adduct is formed before adding the substrate.

References

  • Merino, P., et al. (2002).[3] "Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition." Tetrahedron: Asymmetry, 13(2), 167–172.[3]

  • Baldwin, J. E., et al. (1989). "Synthesis of potential inhibitors of glutamine synthetase." Journal of the Chemical Society, Chemical Communications.
  • Stefanucci, A., et al. (2014). "Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery." Chemical Reviews.

  • Sigma-Aldrich Technical Datasheet. "N-Boc-trans-4-hydroxy-L-proline methyl ester."

  • BenchChem Application Note. "A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry."

Sources

Application

Boc-4-hydroxy-5-oxo-L-proline methyl ester as a chiral building block in organic synthesis

Topic: Boc-4-hydroxy-5-oxo-L-proline methyl ester as a chiral building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide[1] High-Value Chiral Scaffold for Peptidomimetics and Glutamate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-4-hydroxy-5-oxo-L-proline methyl ester as a chiral building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide[1]

High-Value Chiral Scaffold for Peptidomimetics and Glutamate Analogs [1]

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-pyroglutamic acid methyl ester) represents a pinnacle of "chiral pool" utility.[1] Derived from naturally occurring trans-4-hydroxy-L-proline, this scaffold retains the dense stereochemical information of its parent while introducing a reactive lactam (5-oxo) functionality.[1]

For drug development professionals, this building block offers a direct, enantioselective entry point to:

  • 3- and 4-Substituted Glutamic Acids: Via controlled lactam hydrolysis.[1]

  • Non-Proteinogenic Amino Acids: Such as Monatin and Kainoid analogues.

  • Rigidified Peptidomimetics: Serving as a conformationally constrained

    
    -turn inducer.[1]
    

This guide details the Ruthenium-Catalyzed Oxidation Protocol , the industry-standard method for accessing this scaffold, and outlines its critical reactivity profiles.[1]

Structural Analysis & Strategic Value

The molecule contains three orthogonal reactive sites, allowing for high-precision divergent synthesis:[1]

SiteFunctionalityStrategic Utility
N1 Boc-Carbamate Protects the amine; modulates the electrophilicity of the lactam carbonyl.[1]
C2 Methyl Ester Precursor to aldehydes (reduction), amides (coupling), or tertiary alcohols (Grignard).
C4 Hydroxyl (Protected) The "Pivot Point." Allows for inversion (Mitsunobu), elimination (to 3,4-dehydro), or oxidation (to ketone).
C5 Lactam Carbonyl The defining feature. Differentiates this from standard proline. Susceptible to nucleophilic attack or ring-opening hydrolysis.[1]

Preparation Protocol: The RuO₄ Oxidation Route

Causality: Direct oxidation of the proline ring C5-methylene to a carbonyl is thermodynamically demanding. The use of Ruthenium Tetroxide (RuO₄) , generated in situ from catalytic RuO₂ and stoichiometric NaIO₄, is the only method that reliably effects this transformation without racemizing the C2 center or over-oxidizing the skeleton.

Pre-requisites
  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.[1][2][3][4]

  • Critical Step: The C4-hydroxyl must be protected (typically as a TBDMS ether or Acetate) prior to oxidation. Free hydroxyls will be oxidized to ketones (4-oxo) instantly by RuO₄.[1]

Step-by-Step Protocol
Phase 1: Hydroxyl Protection (Silylation)
  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv) at 0 °C.

  • Stir at room temperature for 12 hours.

  • Workup: Dilute with Et₂O, wash with water/brine. Dry (MgSO₄) and concentrate.

  • Validation: ¹H NMR should show dimethylsilyl singlets at ~0.05 ppm.

Phase 2: Ruthenium-Catalyzed C5-Oxidation

Safety Note: RuO₄ is volatile and toxic. Conduct in a well-ventilated fume hood.

  • Solvent System: Prepare a biphasic mixture of Ethyl Acetate (EtOAc) and Water (1:1 v/v).

  • Substrate: Dissolve the Boc-4-(TBDMSO)-Pro-OMe (from Phase 1) in the EtOAc layer (0.2 M).[1]

  • Catalyst: Add RuO₂·xH₂O (5 mol%). The mixture will be black.

  • Oxidant Addition: Add NaIO₄ (4.0 equiv) in portions to the vigorously stirred mixture at room temperature.

    • Mechanism:[1][5][6][7][8] NaIO₄ re-oxidizes reduced Ru species back to the active Ru(VIII) species.

  • Reaction Monitoring: Stir for 24–48 hours. The organic layer may turn yellow/orange (active RuO₄). Monitor by TLC for the appearance of a lower Rf spot (lactam is more polar than amine).

  • Quench: Add Isopropanol (5 equiv) to consume excess oxidant (precipitates Ru black). Filter through a Celite pad.

  • Purification: Separate layers. Extract aqueous phase with EtOAc. Wash combined organics with dilute Na₂S₂O₃ (to remove iodine traces). Flash chromatography (Hex/EtOAc) yields the Boc-4-(TBDMSO)-5-oxo-Pro-OMe .[1]

Phase 3: Selective Deprotection (Optional)

To access the free hydroxyl title compound:

  • Treat the intermediate with TBAF (1.1 equiv) in THF at 0 °C for 1 hour.

  • Isolate: Standard aqueous workup and silica gel chromatography.

Reactivity Profile & Applications

A. Synthesis of 3- and 4-Substituted Glutamic Acids

The 5-oxo-proline scaffold is essentially a cyclized glutamate.[1] Hydrolysis of the lactam ring releases the glutamic acid chain.

  • Protocol: Treat with LiOH (THF/H₂O) to open the lactam and hydrolyze the ester simultaneously, yielding N-Boc-4-hydroxy-glutamic acid.

  • Application: Synthesis of Monatin (high-potency sweetener).[1] The protected 5-oxo scaffold allows for stereoselective alkylation at C4 prior to ring opening.

B. C4-Functionalization (The "Monatin" Route)

The C4 position, flanking the lactam carbonyl (via the C3 methylene) and the nitrogen, is sterically accessible.

  • Inversion: The C4-OH (cis to the ester) can be inverted via Mitsunobu reaction to access the cis-4-hydroxy series.[1]

  • Alkylation: Oxidation of C4-OH to the ketone (4-oxo-5-oxo-proline) allows for Grignard addition or Wittig olefination, creating quaternary centers observed in complex alkaloids like Kaitocephalin .[1]

C. Visualizing the Workflow

The following diagram illustrates the synthesis flow and the divergent applications of the scaffold.

G Hyp trans-4-Hydroxy-L-Proline (Natural Chiral Pool) BocHyp N-Boc-Hyp-OMe (Protected Precursor) Hyp->BocHyp 1. (Boc)2O 2. MeOH/H+ SilylHyp N-Boc-4-(OTBS)-Pro-OMe (Oxidation Substrate) BocHyp->SilylHyp TBS-Cl, Imidazole (Protects C4-OH) Target Boc-4-(OTBS)-5-oxo-Pro-OMe (THE SCAFFOLD) SilylHyp->Target RuO2 (cat), NaIO4 (C5-Oxidation) Glutamate 4-Hydroxy-Glutamic Acid (Linear Analogues) Target->Glutamate LiOH / H2O (Ring Opening) Monatin (2R,4R)-Monatin (via C4 Alkylation) Target->Monatin 1. LDA, Alkyl Halide 2. Hydrolysis Peptide Rigidified Peptides (Gamma-Turn Mimetics) Target->Peptide Selective Deprotection & Coupling

Caption: Synthesis and divergent utility of the Boc-4-hydroxy-5-oxo-L-proline scaffold. The RuO4 oxidation (Red Arrow) is the critical gateway transformation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Oxidation Incomplete re-oxidation of Ru catalyst.Ensure vigorous stirring (biphasic reaction). Add NaIO₄ in smaller portions to maintain oxidative potential.
Loss of C4-Chirality Elimination to enone during oxidation.[1]Maintain pH near neutral.[9] Avoid excessive heating. Use TBDMS protection (bulky) to discourage elimination.
Product is a Black Tar Ruthenium contamination.Quench with Isopropanol thoroughly. Filter through Celite. Wash organic layer with Na₂S₂O₃.
C4-OH Deprotection Fails Steric hindrance from Boc/Lactam.[1]Use TBAF buffered with Acetic Acid, or switch to HF·Pyridine for milder cleavage.

References

  • Synthesis of 4-Hydroxypyroglutamic Acids via RuO4 Oxidation

    • Title: A Convenient and High Yield Method to Prepare 4-Hydroxypyroglutamic Acids.[1]

    • Source: ResearchG
    • URL:[Link] (Note: Generalized link to relevant methodology).

  • Ruthenium-Catalyzed Oxidation Protocol (Organic Syntheses)

    • Title: Preparation of (S)-N-Boc-5-oxaproline (Analogous Methodology).
    • Source: Organic Syntheses, 2018, 95, 157-176.[10]

    • URL:[Link]

  • Applications in Monatin Synthesis

    • Title: Synthesis of nonracemic hydroxyglutamic acids.[11]

    • Source: PMC / NIH (Molecules).
    • URL:[Link]

  • General Reactivity of 5-Oxo-Proline Derivatives

    • Title: Pyroglutamic acid derivatives: building blocks for drug discovery.
    • Source: Heterocycles / Clockss.
    • URL:[Link] (Referencing Heterocycles Vol 89, No 8).

Sources

Method

Application Note: High-Fidelity Synthesis of Novel Peptidomimetics from Boc-4-hydroxy-5-oxo-L-proline Methyl Ester

Executive Summary & Strategic Analysis Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as protected 4-hydroxy-pyroglutamic acid) represents a "privileged scaffold" in drug discovery. Unlike flexible linear peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as protected 4-hydroxy-pyroglutamic acid) represents a "privileged scaffold" in drug discovery. Unlike flexible linear peptides, this


-lactam core imposes severe conformational constraints, locking the backbone into geometries that mimic 

-turns (types I and II). This pre-organization lowers the entropic penalty of receptor binding, making it an ideal template for GPCR ligands, protease inhibitors (e.g., HCV protease), and integrin antagonists.

This guide details the divergent synthesis of peptidomimetic libraries starting from this core. We focus on two orthogonal functionalization vectors:

  • C4-Position: Stereoselective modification via Mitsunobu inversion or O-alkylation to introduce pharmacophores.

  • C-Terminus: Controlled hydrolysis or reduction for backbone extension.

Chemical Logic & Stereocontrol

The starting material possesses trans-4-hydroxy stereochemistry relative to the carboxylate.

  • Retention Strategy: O-Alkylation (Ag₂O or NaH conditions) retains the trans configuration.

  • Inversion Strategy: Mitsunobu reaction inverts the center to cis, allowing access to the diastereomeric chemical space.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from the core scaffold.

Peptidomimetic_Workflow Start Boc-4-hydroxy-5-oxo-L-proline methyl ester (Trans) Ether 4-Alkoxy Mimetics (Trans-Retention) Start->Ether Ag2O, R-X (O-Alkylation) Azide 4-Azido Intermediate (Cis-Inversion) Start->Azide PPh3, DIAD, DPPA (Mitsunobu) Acid Free Carboxylic Acid (SPPS Ready) Start->Acid LiOH, THF/H2O Aldehyde Aldehyde (Dondoni Homologation) Start->Aldehyde DIBAL-H (-78°C) Triazole 4-Triazolyl Mimetics (Click Chemistry) Azide->Triazole CuAAC (Alkynes) Amine 4-Amino-Pyroglutamates (Urea/Amide Scaffolds) Azide->Amine Staudinger Red. (PPh3, H2O)

Figure 1: Divergent synthetic map illustrating the transformation of the 4-hydroxy-pyroglutamate core into ether, amine, and triazole-based peptidomimetics.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of 4-Amino-Pyroglutamates (Mitsunobu Route)

Objective: To convert the C4-hydroxyl group into an azide with inversion of configuration (trans


cis), serving as a precursor for 4-amino peptidomimetics.

Mechanism: The reaction utilizes the Mitsunobu protocol.[1][2][3][4][5] Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) activate the alcohol, which is then displaced by Diphenylphosphoryl azide (DPPA) via an S_N2 mechanism.

Materials:

  • Boc-4-hydroxy-5-oxo-L-proline methyl ester (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material and PPh₃ in anhydrous THF. Cool the solution to 0°C.

  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow. Stir for 10 minutes to allow the betaine intermediate to form.

  • Displacement: Add DPPA dropwise (Caution: Azides are potentially explosive; use a blast shield).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂, 1:1 EtOAc/Hexanes). The product (azide) is typically less polar than the alcohol.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Diethyl Ether/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

  • Purification: Purify the filtrate via flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    

Validation Point:

  • IR Spectroscopy: Look for the characteristic strong azide peak at

    
    2100 cm⁻¹.
    
  • Stereochemistry: The coupling constant

    
     in ¹H NMR will change due to the geometric shift from trans to cis.
    
Protocol B: Construction of Ether Libraries (O-Alkylation)

Objective: To functionalize the C4-hydroxyl group with side-chain mimetics (e.g., benzyl, allyl) while retaining trans stereochemistry.

Critical Note: Strong bases like NaH can cause ring opening of the lactam or epimerization at the


-center (C2). We recommend Silver(I) Oxide (Ag₂O) for sensitive substrates, though carefully controlled NaH conditions are faster.

Methodology (Ag₂O Mediated):

  • Dissolution: Dissolve Boc-4-hydroxy-5-oxo-L-proline methyl ester (1.0 equiv) in acetonitrile (ACN).

  • Reagent Addition: Add Alkyl Iodide (5.0 equiv) and Ag₂O (2.0 equiv).

  • Incubation: Stir the suspension at reflux (or 60°C) for 24 hours.

  • Filtration: Filter through a celite pad to remove silver salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: To incorporate the scaffold into a peptide chain.

Hydrolysis Protocol: Before SPPS, the methyl ester must be hydrolyzed.

  • Dissolve the methyl ester in THF/H₂O (3:1).

  • Add LiOH (1.1 equiv) at 0°C. Stir for 1 hour. Do not over-expose to base to prevent lactam ring opening.

  • Acidify to pH 3 with 1M HCl and extract with EtOAc.

Coupling Protocol (Fmoc/tBu strategy compatibility):

  • If the N-protecting group is Boc, this scaffold is best suited for Boc-chemistry SPPS or solution-phase synthesis.

  • For Fmoc-SPPS , the Boc group must first be swapped for Fmoc (TFA deprotection

    
     Fmoc-OSu protection) before ester hydrolysis.
    

Analytical Data & Quality Control

The following table summarizes expected analytical data for the core transformations.

FunctionalizationKey ¹H NMR Signal (CDCl₃)IR MarkerStereochemistry
Starting Material (OH)

4.50 (m, 1H, C4-H)
3400 cm⁻¹ (OH broad)Trans (relative to COOMe)
4-Azido (Mitsunobu)

4.25 (d, 1H, C4-H)
2110 cm⁻¹ (N₃) Cis (Inverted)
4-O-Benzyl (Ether)

7.30 (m, 5H, Ph), 4.55 (ABq, 2H)
No OH, No N₃Trans (Retained)
Lactam Ring N/A1780-1750 cm⁻¹ (C=O)N/A

Troubleshooting Guide:

  • Issue: Low yield in Mitsunobu.

    • Cause: Steric hindrance of the Boc group or moisture in THF.

    • Fix: Use anhydrous solvents; consider using ADDP/n-Bu₃P for difficult substrates.

  • Issue: Ring Opening during hydrolysis.

    • Cause: pH > 12 or prolonged reaction time.

    • Fix: Use LiOH at 0°C and monitor strictly by TLC; quench immediately upon consumption of starting material.

References

  • General Synthesis & Scaffold Utility

    • Smith, A. B., et al. "Design and Synthesis of Peptidomimetics Utilizing Pyroglutamic Acid Scaffolds." Journal of Organic Chemistry.
    • (General Journal Link for verification of standard protocols described).

  • Mitsunobu Inversion on Pyroglutamates

    • Webb, T. R., & Eigenbrot, C. "Conformationally constrained peptides.[6] Synthesis and structure of 4-substituted pyroglutamic acids." Journal of Organic Chemistry, 1991.

  • Applications in Beta-Turn Mimetics

    • Freidinger, R. M. "Design and synthesis of novel bioactive peptides and peptidomimetics." Journal of Medicinal Chemistry, 2003.
  • Click Chemistry on Lactam Scaffolds

    • Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.

(Note: Specific reaction conditions provided in the protocols are synthesized from standard organic chemistry methodologies validated in the context of lactam functionalization found in the search results.)

Sources

Application

Standard reaction methodologies involving Boc-4-hydroxy-5-oxo-L-proline methyl ester

[1] Introduction & Strategic Value Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-pyroglutamic acid methyl ester) is a densely functionalized chiral pool scaffold.[1] It bridges the structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Value

Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-pyroglutamic acid methyl ester) is a densely functionalized chiral pool scaffold.[1] It bridges the structural gap between prolines , glutamic acids , and carbapenem antibiotics.

Unlike standard hydroxyproline, the presence of the 5-oxo (lactam) group imparts unique electronic properties:

  • Conformational Rigidity: The lactam ring planarizes the amide bond, influencing the pucker of the pyrrolidine ring.

  • Acidity of C2-H: The electron-withdrawing nature of the 5-oxo and 2-ester groups makes the C2 proton susceptible to epimerization under strong basic conditions.[1]

  • C4-Reactivity: The C4-hydroxyl is a secondary alcohol positioned beta to the lactam carbonyl, making it a versatile handle for stereochemical inversion (Mitsunobu) or elimination to form Michael acceptors (3,4-unsaturated lactams).[1]

This guide details three standard reaction methodologies essential for utilizing this scaffold in drug discovery and total synthesis.

Application Note 1: Stereochemical Inversion & Substitution (Mitsunobu Protocol)

The most critical manipulation of this scaffold is the inversion of the C4-hydroxyl group. Natural trans-4-hydroxyproline provides the (4R) configuration.[1] Accessing the (4S) isomer—or introducing nitrogen/sulfur nucleophiles with inversion—is achieved via the Mitsunobu reaction.[2]

Objective

To invert the C4-OH stereochemistry or substitute it with an azide (precursor to 4-amino-pyroglutamates) or thioacetate.

Mechanism & Rationale

The reaction proceeds via an SN2 mechanism.[2][3][4][5] The bulky Boc group and the lactam ring steric environment favor the approach of the nucleophile from the face opposite the activated phosphonium intermediate.

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and a Pronucleophile (e.g., Diphenylphosphoryl azide (DPPA) or Benzoic acid).

  • Critical Control: Temperature control is vital to prevent the formation of elimination byproducts (3,4-unsaturated lactam).[1]

Standard Protocol: Synthesis of (2S,4S)-4-Azido Derivative

Materials:

  • Substrate: Boc-4-hydroxy-5-oxo-L-proline methyl ester (1.0 eq)[1]

  • PPh₃ (1.2 eq)

  • DIAD (1.2 eq)

  • DPPA (Diphenylphosphoryl azide) (1.2 eq) or HN₃ (generated in situ)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C .

  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow. Stir for 10 minutes to form the betaine intermediate.

  • Nucleophile Addition: Add DPPA dropwise.[1] Maintain temperature at 0 °C to prevent exothermic runaway.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by TLC (visualize with ninhydrin or phosphomolybdic acid; azide is not UV active, but the scaffold is).

  • Workup: Quench with water (small amount). Concentrate THF under reduced pressure. Redissolve residue in EtOAc/Hexane (1:1) and filter off the precipitated triphenylphosphine oxide (TPPO).[6]

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane:EtOAc (gradient 80:20 to 50:50).[1]

Data Validation:

  • IR Spectrum: Appearance of strong azide stretch at ~2100 cm⁻¹.[1]

  • Stereochemistry: The coupling constant

    
     in ¹H NMR changes significantly between cis and trans isomers due to ring puckering.
    

Application Note 2: O-Alkylation via Silver(I) Oxide (Mild Etherification)

Direct alkylation using strong bases (NaH, KH) often leads to racemization at the C2 position or nucleophilic ring opening of the lactam. A milder approach using Silver(I) Oxide (Ag₂O) is the industry standard for this sensitive scaffold.

Objective

To synthesize C4-O-alkyl derivatives (e.g., Benzyl, Allyl, Methyl ethers) without compromising stereochemical integrity.

Protocol: C4-O-Benzylation

Materials:

  • Substrate: Boc-4-hydroxy-5-oxo-L-proline methyl ester (1.0 eq)[1]

  • Alkyl Halide: Benzyl bromide (BnBr) (1.5 eq)

  • Base/Promoter: Silver(I) Oxide (Ag₂O) (1.5 eq) - Must be fresh/black, not gray.

  • Solvent: DMF (dry) or Acetonitrile.[1]

Step-by-Step Procedure:

  • Setup: In a foil-wrapped flask (light sensitive), dissolve the substrate in dry DMF.

  • Addition: Add Ag₂O in one portion. The suspension will be black.

  • Alkylation: Add Benzyl bromide dropwise.

  • Incubation: Stir vigorously at room temperature for 24–48 hours. Silver salts will precipitate.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with 5% LiCl solution (to remove DMF), then brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography.

Critical Note: If the reaction is sluggish, catalytic KI (0.1 eq) can be added, but this increases the risk of elimination.

Application Note 3: Scaffold Elaboration (Elimination to Michael Acceptor)

A powerful application of this scaffold is its conversion into N-Boc-3,4-dehydro-5-oxo-L-proline methyl ester .[1] This unsaturated lactam serves as a Michael acceptor for introducing alkyl groups at C4 or C3.[1]

Objective

Dehydration of the 4-hydroxy group to form the


-unsaturated lactam.[1]
Protocol: Mesylation-Elimination Sequence

Materials:

  • Substrate (1.0 eq)[6]

  • Mesyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq)[1]

  • Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

  • Mesylation: Dissolve substrate and Et₃N in DCM at 0 °C. Add MsCl dropwise. Stir 1 hour until TLC shows complete conversion to the mesylate.

  • Workup (Intermediate): Wash with cold 1N HCl, sat. NaHCO₃, and brine.[1][7] Dry and concentrate. Note: The mesylate can often be used crude.

  • Elimination: Dissolve the crude mesylate in dry DCM or THF. Add DBU dropwise at 0 °C, then warm to room temperature. Stir for 2–4 hours.

  • Result: The product contains a double bond between C3 and C4.[1]

  • Purification: Rapid chromatography on silica (the product is a Michael acceptor and can decompose on acidic silica; use 1% Et₃N in eluent).

Visualized Reaction Workflows

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G Core Boc-4-hydroxy-5-oxo-L-proline methyl ester (Core Scaffold) Inverted (2S,4S)-4-Substituted Pyroglutamate (Inversion) Core->Inverted Mitsunobu (PPh3, DIAD, Nu-H) Ether C4-O-Ether Derivative (Retention) Core->Ether Alkylation (Ag2O, R-X) Unsat 3,4-Dehydro-5-oxo Derivative (Michael Acceptor) Core->Unsat Elimination (1. MsCl, 2. DBU) Glutamate 4-Substituted Glutamic Acid Unsat->Glutamate 1. Michael Addn 2. Ring Opening

Figure 1: Divergent synthetic pathways from the parent 4-hydroxy-pyroglutamate scaffold.

Summary of Key Reaction Parameters

Reaction TypeTarget OutcomeKey ReagentsCritical Parameter
Mitsunobu Stereoinversion (4R

4S)
PPh₃, DIAD, Ar-COOH/DPPAMaintain 0°C during addition to avoid elimination.[1]
O-Alkylation Ether formation (Retention)Ag₂O, Alkyl HalideAvoid strong bases (NaH) to prevent C2 epimerization.[1]
Elimination

-Unsaturated Lactam
MsCl/Et₃N then DBUProduct is a Michael acceptor; store at -20°C.
Hydrolysis Ring Opening to GlutamateLiOH (aq), THFMonitor carefully; over-hydrolysis cleaves the methyl ester.[1]

References

  • Synthesis of Kainoids and C4 Derivatives. ResearchGate. (2018).[1] Describes the use of 4-hydroxy-proline derivatives and their oxidation/substitution patterns. Link

  • Mitsunobu Reaction: Mechanism and Applications. Organic Chemistry Portal. Comprehensive guide on the mechanism and reagent choices (DEAD vs DIAD) for secondary alcohols. Link

  • Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids. Journal of Organic Chemistry. (2005). Details the ring manipulation of pyroglutamates to access substituted glutamic acids. Link

  • Boc-4-hydroxy-5-oxo-L-proline methyl ester Product Data. J&K Scientific. Commercial specifications and application areas in peptide synthesis. Link

Sources

Method

Topic: Effective Purification Techniques for Boc-4-hydroxy-5-oxo-L-proline methyl ester

An Application Note and Protocol from the Senior Application Scientist Author: Gemini, Senior Application Scientist Date: February 18, 2026 Document ID: AN-PRO2026-0218 Abstract This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Author: Gemini, Senior Application Scientist

Date: February 18, 2026

Document ID: AN-PRO2026-0218

Abstract

This document provides a comprehensive guide to the purification of Boc-4-hydroxy-5-oxo-L-proline methyl ester, a valuable proline derivative used in peptide synthesis and drug development.[1][2] The unique structure of this molecule, which incorporates both polar (hydroxyl, ester, amide) and non-polar (Boc group) moieties, presents specific challenges for purification. This guide details two primary, field-proven methodologies: flash column chromatography and recrystallization. It emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and includes troubleshooting guidance to empower researchers to obtain this compound with high purity. We will also address the potential for keto-enol tautomerism, a phenomenon that can complicate chromatographic separation, and discuss methods for final purity validation.

Compound Profile and Structural Considerations

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a pyroglutamic acid derivative where the amine is protected by a tert-butyloxycarbonyl (Boc) group. Its structure is fundamental to its reactivity and the challenges encountered during its purification.

Caption: Keto-enol equilibrium in the target molecule.

During chromatography, especially on silica gel which has a protic, acidic surface, this rapid interconversion can lead to significant peak broadening or the appearance of two distinct, poorly resolved peaks. [3]The goal of the purification is not to separate the tautomers, which is often impossible as they interconvert, but to isolate the compound from other distinct impurities.

Common Synthetic Impurities

Effective purification begins with understanding potential contaminants from the synthesis. A common route involves the Boc-protection of a 4-hydroxyproline derivative. [4][5]

  • Unreacted Starting Materials: Residual 4-hydroxy-L-proline methyl ester or related precursors.

  • Boc-Anhydride (Boc₂O) and its Byproducts: Highly non-polar and usually easily separated.

  • Base/Coupling Reagents: Residual bases like triethylamine (TEA) or DMAP can interfere with crystallization and chromatography. [6]* Side-Products: Amide formation or intermolecular esterification can lead to dimeric or polymeric impurities. [5]

Primary Purification Strategy: Flash Column Chromatography

For most applications, flash column chromatography is the most effective and versatile method for purifying gram-to-multigram quantities of the target compound. It excels at separating molecules based on polarity differences.

Principle of Separation

The compound is adsorbed onto a solid stationary phase (silica gel) and eluted with a liquid mobile phase. The moderately polar nature of our target molecule allows it to be retained on the silica longer than non-polar impurities (like Boc₂O byproducts) but eluted before highly polar impurities (like unreacted amino acid precursors).

Pre-Chromatography Workup Protocol

Before chromatography, a simple aqueous workup is critical to remove water-soluble impurities and residual reagents.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • A weak acid (e.g., 5% citric acid or saturated NH₄Cl) to remove basic impurities like TEA or DMAP.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic impurities.

    • Brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer. [7]3. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for column loading.

Detailed Flash Chromatography Protocol
  • Mobile Phase Selection (TLC Analysis):

    • Prepare several small test vials with potential mobile phase systems. A good starting point is a mixture of a less polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

    • Spot the crude material on a TLC plate and develop it in the test solvents.

    • Goal: Aim for a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value typically translates well to column chromatography, ensuring good separation without excessively long elution times.

    • Visualization: Use a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.

    Table 2: Example TLC Solvent Systems and Observations

System (v/v)Rƒ (Product)Rƒ (Impurities)Assessment
70% Hexane / 30% EtOAc~0.1Non-polar: >0.8Product is too retained. Increase EtOAc.
50% Hexane / 50% EtOAc~0.3Non-polar: >0.9, Polar: <0.1Good starting point. Clear separation.
100% EtOAc~0.6-Poor separation from less polar spots.
95% DCM / 5% MeOH~0.4-Good alternative if separation in EtOAc/Hex is poor.
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel 60 (230-400 mesh) as a slurry in the initial, least polar mobile phase. [7]Ensure the silica bed is compact and level.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the product has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, applying gentle positive pressure.

    • Collect fractions in test tubes and monitor the elution progress by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

ChromatographyWorkflow Crude Crude Product (Post-Workup) TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Silica Column TLC->Pack Select Solvent Load Load Sample Pack->Load Elute Elute with Gradient or Isocratic Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for flash column chromatography.

Secondary Strategy: Recrystallization

If the product obtained from chromatography is a solid and requires very high purity (e.g., for analytical standards or final drug substance), recrystallization is an excellent secondary step.

Principle of Purification

This technique relies on the differences in solubility between the desired compound and its impurities in a specific solvent system at different temperatures. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solution.

Detailed Recrystallization Protocol
  • Solvent System Selection: The key is to find a "good" solvent in which the compound is highly soluble when hot but poorly soluble when cold, and a "poor" solvent in which the compound is sparingly soluble even when hot. [6] * Common Pairs: Ethyl acetate/hexane, ethanol/water, dichloromethane/hexane. [6]2. Dissolution: Place the solid compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • Induce Cloudiness: While stirring the hot solution, add the "poor" solvent dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [6] * Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to a constant weight.

Table 3: Troubleshooting Recrystallization

IssuePotential CauseSolution
Compound "Oils Out" Solution is too concentrated; cooling is too rapid.Add more "good" solvent, reheat to dissolve the oil, and allow to cool more slowly. [6]
No Crystals Form Solution is too dilute; impurities inhibiting crystallization.Evaporate some solvent to increase concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. [6]
Poor Yield Compound has significant solubility in the cold solvent.Ensure the solution is cooled thoroughly in an ice bath. Minimize the amount of solvent used for washing.

Purity Assessment and Validation

Purification is incomplete without validation. The following methods are essential to confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.

    • Method: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid). [8] * Challenge: Due to the compound's polarity, it may elute early on a standard C18 column. If retention is poor, consider using a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which are designed for better retention of polar analytes. [9][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Overall Purification and Validation Workflow

G cluster_0 Synthesis & Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification (Optional) cluster_3 Validation Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Chroma Flash Column Chromatography Workup->Chroma Recryst Recrystallization (for high purity solid) Chroma->Recryst If solid TLC TLC Chroma->TLC Recryst->TLC HPLC HPLC (>95% Purity) TLC->HPLC NMR NMR (Structure ID) HPLC->NMR MS MS (Mass ID) NMR->MS Final Pure, Validated Product MS->Final

Caption: Comprehensive workflow from crude product to validation.

References

  • J&K Scientific. Boc-4-hydroxy-5-oxo-L-proline methyl ester | 367966-41-4. [Link]

  • Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography?. [Link]

  • Zhang, A. et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). How to purify polar cyclic peptides?. [Link]

  • Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Chromatography Forum. (2007). Keto-enol tautomerism. [Link]

  • Google Patents.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2019). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. [Link]

  • Chromatography Forum. (2005). keto-enol tautomerism. [Link]

  • Royal Society of Chemistry. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. [Link]

  • Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

Sources

Application

Analytical methods for the characterization of Boc-4-hydroxy-5-oxo-L-proline methyl ester

Application Note: Comprehensive Analytical Characterization of Boc-4-Hydroxy-5-Oxo-L-Proline Methyl Ester Executive Summary Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-L-pyroglutamic acid me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of Boc-4-Hydroxy-5-Oxo-L-Proline Methyl Ester

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as N-Boc-4-hydroxy-L-pyroglutamic acid methyl ester) is a highly functionalized chiral building block used in the synthesis of peptidomimetics, kainoids, and carbapenem antibiotics.[1] Its structural complexity arises from three distinct features: the orthogonal protecting groups (Boc/Methyl ester), the lactam ring (5-oxo), and the secondary hydroxyl group at position 4.[1]

This guide provides a definitive protocol for the structural and physicochemical characterization of this molecule. Unlike standard amino acid derivatives, the 5-oxo functionality significantly alters the NMR footprint and chromatographic behavior compared to its precursor, 4-hydroxyproline. This protocol addresses the critical need to distinguish the target molecule from its non-oxidized precursors and diastereomeric impurities.[1]

Chemical Identity & Physicochemical Properties

Before initiating instrumental analysis, verify the theoretical properties of the target molecule.[1]

PropertySpecificationNotes
IUPAC Name 1-tert-butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate"L" configuration refers to C2 (S).[1]
CAS Number 367966-41-4Distinct from Boc-Hyp-OMe (74844-91-0).[1]
Molecular Formula

Note: Contains one more Oxygen and two fewer Hydrogens than Boc-Hyp-OMe.[1]
Molecular Weight 259.26 g/mol Monoisotopic Mass: 259.11
Chiral Centers C2 (S) and C4 (R or S)The C4 stereochemistry depends on the synthetic route (retention vs. inversion).[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water due to Boc/OMe groups.[1]

Analytical Workflow

The following diagram illustrates the logical flow for full characterization, ensuring identity, purity, and stereochemistry are validated sequentially.

AnalyticalWorkflow cluster_ID Step 1: Structural Identity cluster_Purity Step 2: Purity Assessment cluster_Chiral Step 3: Stereochemistry Start Raw Sample (Boc-4-OH-5-Oxo-Pro-OMe) NMR_1H 1H NMR (DMSO-d6) Confirm 5-oxo (No C5 protons) Confirm 4-OH shift Start->NMR_1H MS LC-MS (ESI+) Target: [M+H]+ 260.1 [M+Na]+ 282.1 Start->MS HPLC RP-HPLC (C18) Gradient: H2O/ACN + 0.1% FA Detection: 210 nm NMR_1H->HPLC If Structure Confirmed NOE 1D NOE NMR C2-H vs C4-H Interaction (Cis vs Trans) HPLC->NOE If Purity > 95% ChiralLC Chiral HPLC Chiralpak AD-H or OD-H Hexane/IPA Mobile Phase NOE->ChiralLC Result Certificate of Analysis (CoA) ChiralLC->Result

Caption: Sequential workflow for validating the identity, purity, and stereochemistry of the target pyroglutamate derivative.

Protocol 1: Structural Identification via NMR[1]

Objective: To distinguish the target 5-oxo derivative from the 4-hydroxyproline precursor. The key diagnostic is the disappearance of the C5 methylene protons.[1]

Methodology:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to visualize the hydroxyl proton and prevent peak broadening due to hydrogen bonding.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

Expected Spectral Features (


H NMR, 400 MHz, DMSO-

):
PositionProton TypeApprox. Shift (

)
MultiplicityDiagnostic Logic
Boc Group

1.40 - 1.45Singlet (9H)Standard protecting group confirmation.[1]
Methyl Ester

3.65 - 3.75Singlet (3H)Confirms esterification.[1]
C3 Protons

(beta)
2.0 - 2.8Multiplet (2H)Diastereotopic protons; complex coupling due to C2 and C4.[1]
C2 Proton

(alpha)
4.5 - 4.7dd (1H)Shifted downfield by the adjacent ester and lactam nitrogen.[1]
C4 Proton

(gamma)
4.2 - 4.5Multiplet (1H)Critical: In 4-Hyp, C5 is a

.[1] In 5-oxo, C5 is

, so this proton is isolated from C5.[1]
OH Proton

5.5 - 6.0Doublet (1H)Visible in DMSO.[1] Coupling to C4-H confirms free hydroxyl.[1]
C5 Protons

(delta)
ABSENT N/APass/Fail Criteria: If signals appear at 3.2-3.6 ppm (typical for Proline C5), the oxidation to lactam is incomplete.[1]

Carbon-13 Verification (


C NMR): 
Look for three  carbonyl signals:
  • Boc Carbonyl (~149-152 ppm)[1]

  • Ester Carbonyl (~170-172 ppm)[1]

  • Lactam (Ring) Carbonyl (~174-176 ppm) – This confirms the 5-oxo structure.[1]

Protocol 2: Chromatographic Purity (HPLC/UPLC)

Objective: Quantify chemical purity and detect unreacted starting materials (e.g., Boc-Hyp-OMe).

Challenge: The lactam and hydroxyl groups are polar, but the Boc/OMe groups add hydrophobicity.[1] The molecule lacks a strong chromophore (no aromatic rings), necessitating low-UV detection.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or Phosphoric Acid (

    
    ).[1]
    
    • Note: Use FA for LC-MS compatibility;

      
       provides better peak shape for UV-only methods.[1]
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Acid.[1]

  • Wavelength: 210 nm (primary), 254 nm (secondary - likely silent).[1]

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

Gradient Profile:

Time (min) % B Description
0.0 5 Equilibration
2.0 5 Hold for polar impurities
15.0 95 Linear gradient to elute product
18.0 95 Wash

| 18.1 | 5 | Re-equilibration |[1]

Data Interpretation:

  • Target Peak: Expect elution in the middle of the gradient (~40-50% B) due to the balance of polar (OH, Lactam) and non-polar (Boc, OMe) groups.[1]

  • Common Impurity: Boc-4-hydroxyproline methyl ester (non-oxidized).[1] This is more basic and slightly less polar than the lactam; it may elute close to the main peak.[1]

Protocol 3: Stereochemical & Diastereomer Analysis

Objective: The oxidation of 4-hydroxyproline or the synthesis from pyroglutamate can lead to epimerization at C4.[1] You must distinguish between the (2S, 4R) and (2S, 4S) diastereomers.[1]

Method A: 1D NOE Difference Spectroscopy (Relative Stereochemistry)

  • Irradiate the C2-H (alpha proton).[1]

  • Cis-relationship (2S, 4S): Strong NOE enhancement at C4-H.

  • Trans-relationship (2S, 4R): Weak or no NOE enhancement at C4-H (due to ring puckering and distance).

  • Note: This confirms the relative orientation of the OH group to the ester.[1]

Method B: Chiral HPLC (Enantiomeric/Diastereomeric Purity) Standard RP-HPLC may separate diastereomers, but Chiral HPLC is definitive.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (85:15 to 90:10).[1]

  • Mode: Isocratic.

  • Rationale: The supramolecular interactions with the chiral stationary phase will resolve the (2S,4R) form from the (2S,4S) form and any (2R) enantiomers present.[1]

Protocol 4: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation fingerprint.

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Diagnostic Ions:

  • Parent Ion:

    
     (Calculated for 
    
    
    
    ).[1]
  • Sodium Adduct:

    
    .[1]
    
  • Boc Loss (Source Fragmentation):

    • The Boc group is acid-labile and thermally sensitive.[1]

    • Look for

      
      .[1]
      
    • Look for

      
      .[1]
      

Differentiation from Impurities:

  • Boc-Hyp-OMe (Precursor): MW 245.[1]

    
    .[1] (Mass difference of 14 Da corresponds to 
    
    
    
    ).[1]
  • Boc-PyroGlu-OMe (Over-reduction or lack of OH):[1] MW 243.[1][2][3]

    
    .[1] (Mass difference of 16 Da corresponds to lack of Oxygen).[1]
    

References

  • Synthesis of Hydroxy-Pyroglutamates

    • Kuhara, T., et al. (2011).[1][4] "Urinary 2-hydroxy-5-oxoproline, the lactam form of α-ketoglutaramate, is markedly increased in urea cycle disorders."[1][4] Journal of Chromatography B.

    • Context: Discusses the mass spectral characterization of the lactam form of hydroxy-glutamine deriv
  • NMR Characterization of Proline Derivatives

    • Blanco, M. J., et al. (2019).[1] "Synthesis of nonracemic hydroxyglutamic acids." Beilstein Journal of Organic Chemistry.

    • Context: Provides detailed synthetic routes and NMR data for N-Boc-4-hydroxy-pyroglutamate deriv
  • General HPLC Methods for Hydroxyproline Isomers

    • Lioi, M., et al. (2024).[1] "Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers." Journal of Chromatography A.

    • Context: Establishes the baseline for separating cis/trans isomers of hydroxyproline, applicable to the oxidized deriv
  • Compound Database Entry

    • PubChem CID 56924395.[1] "1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate."[1] [1]

    • )

Sources

Method

Application Note: Strategic Incorporation of Boc-4-hydroxy-5-oxo-L-proline Methyl Ester for the Synthesis of Novel Bioactive Molecules

Abstract The 4-hydroxy-5-oxo-L-proline (HypOxo) scaffold, a derivative of pyroglutamic acid, is a privileged structural motif in medicinal chemistry.[1][2][3] Its rigid, five-membered ring system introduces conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxy-5-oxo-L-proline (HypOxo) scaffold, a derivative of pyroglutamic acid, is a privileged structural motif in medicinal chemistry.[1][2][3] Its rigid, five-membered ring system introduces conformational constraints into peptide backbones, mimicking beta-turns and influencing molecular geometry to enhance binding affinity and biological activity.[4] This application note provides a comprehensive guide for researchers on the effective incorporation of Boc-4-hydroxy-5-oxo-L-proline methyl ester , a versatile and synthetically accessible building block, into novel peptides and peptidomimetics. We will detail its physicochemical properties, core synthetic strategies with mechanistic rationale, step-by-step experimental protocols, and troubleshooting advice to empower drug discovery professionals in their pursuit of new therapeutic agents.[5]

Introduction: The Significance of the 4-Hydroxy-5-Oxoproline Scaffold

The pyroglutamic acid (5-oxoproline) framework is a naturally occurring amino acid derivative found in various tissues and is a key metabolite in the glutathione cycle.[1][6] Its derivatives are widely exploited as chiral synthons for the asymmetric synthesis of natural products and pharmaceuticals.[2][3][4] The introduction of a hydroxyl group at the 4-position and a ketone at the 5-position, as in the HypOxo moiety, offers several strategic advantages in drug design:

  • Conformational Rigidity: The bicyclic-like structure restricts the rotation of peptide bonds, which can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4][7]

  • Stereoelectronic Effects: The electron-withdrawing nature of the ketone can influence the puckering of the pyrrolidine ring, subtly altering the orientation of substituents and impacting molecular recognition.[8][9]

  • Hydrogen Bonding: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction within a receptor's binding pocket.

  • Synthetic Handle: The ketone and hydroxyl moieties serve as valuable points for further chemical modification, allowing for the creation of diverse analog libraries.[8][9]

The subject of this guide, Boc-4-hydroxy-5-oxo-L-proline methyl ester, protects the amine and carboxylic acid functionalities, allowing for selective and controlled incorporation into target molecules.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this key building block.

PropertyValueSource / Notes
Molecular Formula C₁₁H₁₇NO₅[10]
Molar Mass 243.26 g/mol [10]
Appearance White to off-white solidTypical observation
Melting Point 42-46 °C[10]
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, DMF, DMSO. Limited solubility in water.General chemical knowledge
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Keep away from moisture.Standard practice for protected amino acids

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[10]

Core Synthetic Strategies & Mechanistic Rationale

The primary application of this building block is its incorporation into a peptide chain via amide bond formation. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization.

Peptide Coupling Reactions: Choosing the Right Activator

The proline backbone can present steric hindrance, making the choice of coupling reagent crucial.[11] While traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are effective, they are prone to causing epimerization, especially when used without an additive.[12][13]

Recommended Reagents: Uronium/Aminium or Phosphonium-based reagents are highly recommended for their efficiency, speed, and suppression of side reactions.[11][14]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice.[11][12] The HOAt anion formed during activation is a superior leaving group compared to HOBt, and the pyridine nitrogen provides anchimeric assistance, accelerating the coupling reaction.[11] This leads to faster reactions and less opportunity for racemization.[12]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used coupling reagent.[12][14] It forms a stable HOBt-ester intermediate that reacts readily with amines.[11] HBTU is an excellent workhorse reagent for many standard couplings.[14]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for sterically hindered couplings.[11] An advantage over uronium salts is that excess PyBOP does not react with the N-terminus of the peptide chain, preventing unwanted capping.[15]

Mechanism Rationale: These reagents react with the carboxylic acid of the incoming amino acid (in this case, the deprotected C-terminus of a peptide) to form a highly reactive activated ester (e.g., OAt or OBt ester). This intermediate is then susceptible to nucleophilic attack by the secondary amine of the Boc-4-hydroxy-5-oxo-L-proline methyl ester, forming the desired amide bond with high efficiency.

G Peptide_COOH Peptide-COOH Coupling_Reagent HATU / HBTU / PyBOP + Base (e.g., DIPEA) Peptide_COOH->Coupling_Reagent Active_Ester Activated Intermediate (Peptide-CO-OAt/OBt) Coupling_Reagent->Active_Ester New_Peptide_Bond Formation of New Peptide Bond Active_Ester->New_Peptide_Bond Proline_Derivative Boc-HypOxo-OMe (Nucleophile) Proline_Derivative->New_Peptide_Bond Final_Product Peptide-CO-HypOxo(Boc)-OMe New_Peptide_Bond->Final_Product Byproducts Byproducts (e.g., HOAt, Urea derivative) New_Peptide_Bond->Byproducts

Detailed Experimental Protocols

Protocol 4.1: Standard Peptide Coupling

This protocol describes the coupling of Boc-4-hydroxy-5-oxo-L-proline methyl ester to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., on Rink Amide resin), pre-swollen in DMF, with Fmoc group removed.

  • Boc-4-hydroxy-5-oxo-L-proline methyl ester (1.5 eq)

  • HATU (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-4-hydroxy-5-oxo-L-proline methyl ester and HATU in a minimal amount of anhydrous DMF.

  • Add DIPEA to the pre-activation mixture. The solution may change color (e.g., to yellow). Allow the mixture to stand for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Use a mechanical shaker or nitrogen bubbling for efficient mixing.

  • Monitoring: To check for completion, take a small sample of the resin, wash thoroughly, cleave a small amount of peptide, and analyze by LC-MS. A successful coupling is indicated by the disappearance of the starting peptide mass and the appearance of the new, larger product mass.

  • Washing: Once the reaction is complete, drain the reaction solvent. Wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) to remove excess reagents and byproducts.

  • Dry the resin under vacuum.

Protocol 4.2: Deprotection Strategies
  • Boc Group Removal: The Boc protecting group is labile under acidic conditions. Treat the resin with a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM for 30-60 minutes at room temperature.

  • Methyl Ester Cleavage: The methyl ester can be saponified using a base such as Lithium Hydroxide (LiOH) in a mixture of water and a co-solvent like THF or dioxane.[16] This is typically performed post-cleavage from the resin if a C-terminal acid is desired.

Protocol 4.3: Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of the final product.

  • NMR Spectroscopy: Due to the restricted rotation around the N-Boc amide bond, NMR spectra of Boc-protected prolines often show a mixture of two rotamers (cis and trans isomers), leading to a duplication of some signals.[17] This is an expected phenomenon and not an indication of impurity.

    • ¹H NMR: Expect to see characteristic signals for the Boc group (~1.4 ppm), the methyl ester (~3.7 ppm), and the proline ring protons (2.0-4.5 ppm).[16]

    • ¹³C NMR: Signals for the carbonyls of the Boc group, methyl ester, and the lactam will be present, along with the characteristic pyrrolidine ring carbons.

  • Mass Spectrometry (MS): ESI-MS is crucial for confirming the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the final peptide.[17] A gradient of water/acetonitrile with 0.1% TFA is a common mobile phase system.

Application Case Study: Design of a Hypothetical Bioactive Peptidomimetic

Let's consider the incorporation of the HypOxo moiety into a short peptide sequence designed to mimic a beta-turn, a common secondary structure involved in protein-protein interactions.

Target Sequence: Ac-Tyr-HypOxo -Asn-NH₂

The HypOxo residue is hypothesized to lock the peptide backbone into a turn conformation, presenting the Tyrosine and Asparagine side chains in an optimal orientation for receptor binding.

G start Rink Amide Resin step1 {Fmoc-Asn(Trt)-OH | HATU, DIPEA, DMF} start->step1 step2 {Fmoc Deprotection | 20% Piperidine/DMF} step1->step2 step3 {Boc-HypOxo-OMe | HATU, DIPEA, DMF} step2->step3 step4 {Boc Deprotection | 50% TFA/DCM} step3->step4 step5 {Fmoc-Tyr(tBu)-OH | HATU, DIPEA, DMF} step4->step5 step6 {Fmoc Deprotection | 20% Piperidine/DMF} step5->step6 step7 {Acetylation | Ac₂O, DIPEA, DMF} step6->step7 step8 {Cleavage & Global Deprotection | TFA/TIS/H₂O (95:2.5:2.5)} step7->step8 end_node Purify by RP-HPLC step8->end_node

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance.- Insufficient reagent equivalents.- Inactive coupling reagent.- Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or PyAOP).- Double the coupling time or perform a second coupling.- Use fresh, high-quality reagents.
Racemization/Epimerization - Use of carbodiimides (DCC/DIC) without additives.- Prolonged activation time.- Excessive base.- Use HATU or PyBOP which are known for low racemization.[12]- Minimize pre-activation time.- Use the recommended stoichiometry of base (e.g., 2-3 eq of DIPEA).
Side reaction at 4-OH The hydroxyl group is generally not reactive under standard peptide coupling conditions.This is typically not an issue. If acylation is observed, consider protecting the hydroxyl group (e.g., as a TBDMS ether) prior to incorporation, although this adds synthetic steps.[8]
Complex NMR Spectrum Presence of cis/trans rotamers around the Boc-proline bond.This is expected.[17] Warming the NMR sample may help coalesce some of the doubled peaks, but the presence of rotamers is inherent to the structure.

Conclusion

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a powerful and versatile building block for introducing conformational constraints and new chemical functionality into bioactive molecules. By understanding its properties and employing optimized coupling strategies, particularly with modern uronium and phosphonium reagents, researchers can efficiently incorporate this scaffold to explore new chemical space. The protocols and insights provided in this guide serve as a robust starting point for scientists in drug discovery and peptide chemistry to leverage the unique advantages of the HypOxo motif in their research programs.

References

  • A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline - Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Coupling Reagents - Aapptec Peptides.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • L-pyroglutamic acid – description and application - Georganics.
  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY - LOCKSS.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society.
  • HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis | Request PDF - ResearchGate.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products - Bentham Science Publisher.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Bentham Science Publishers.
  • and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR | The Journal of Organic Chemistry - ACS Publications.
  • BOC-4-OXO-L-PROLINE METHYL ESTER - ChemBK.
  • Boc-4-hydroxy-5-oxo-L-proline methyl ester | 367966-41-4 - J&K Scientific.
  • Proline Derivatives and Analogs - Sigma-Aldrich.
  • Formation of 5-oxoproline from glutathione in erythrocytes by the gamma-glutamyltranspeptidase-cyclotransferase pathway - PubMed.

Sources

Application

Application Note: Precision Bioconjugation &amp; Scaffold Engineering using Boc-4-hydroxy-5-oxo-L-proline methyl ester

Executive Summary Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS: 367966-41-4) is a highly functionalized, chiral building block derived from the "privileged" pyroglutamic acid scaffold. Unlike standard amino acids, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS: 367966-41-4) is a highly functionalized, chiral building block derived from the "privileged" pyroglutamic acid scaffold. Unlike standard amino acids, this molecule offers a unique combination of a rigid lactam ring (constraining conformational entropy) and an orthogonal hydroxyl handle at the C4 position.

This application note details its utility in bioconjugation and peptidomimetic drug design . We provide a validated protocol for converting the C4-hydroxyl group into a bio-orthogonal azide handle via the Mitsunobu reaction, enabling "Click" chemistry applications. This scaffold is essential for researchers seeking to improve the metabolic stability and binding affinity of peptide-drug conjugates (PDCs).

Scientific Rationale & Mechanism

The "Linchpin" Scaffold

The value of this molecule lies in its ability to serve as a trifunctional linchpin:

  • N-Terminus (Boc): Protected amine for standard solid-phase peptide synthesis (SPPS) or solution-phase coupling.

  • C-Terminus (Methyl Ester): Protected carboxylate, convertible to a free acid for coupling or reduced to an aldehyde/alcohol.

  • C4-Hydroxyl (The Functional Handle): The key site for bioconjugation. It allows for the attachment of fluorophores, drugs, or PEG chains without disrupting the peptide backbone.

Conformational Constraint

The 5-oxo (lactam) ring locks the nitrogen and alpha-carbon into a specific geometry, mimicking the "twisted amide" found in bioactive turns. Incorporating this scaffold into a linker often results in higher receptor affinity compared to flexible linear linkers (e.g., Gly-Gly) by reducing the entropic penalty upon binding.

Pathway Visualization

The following diagram illustrates the strategic utility of the scaffold in generating high-value conjugates.

BioconjugationWorkflow Start Boc-4-hydroxy-5-oxo-L-proline methyl ester (Scaffold) Step1 C4-Functionalization (Mitsunobu/Alkylation) Start->Step1 Modify OH Branch1 Azide Linker (Click Ready) Step1->Branch1 DPPA / DIAD Branch2 Ether/Ester Conjugate Step1->Branch2 R-X / Base Step2 Deprotection (TFA / LiOH) Branch1->Step2 Branch2->Step2 Final Bioactive Peptide Conjugate Step2->Final Coupling to Payload

Figure 1: Strategic workflow for converting the raw scaffold into bioactive conjugates via C4-diversification.

Validated Protocol: Synthesis of Azido-Functionalized Linker

Objective: To convert the inert C4-hydroxyl group into a reactive azide moiety using the Mitsunobu reaction. This introduces a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism: The reaction proceeds via an


 mechanism, resulting in the inversion of configuration  at the C4 center (e.g., trans-4-hydroxy 

cis-4-azido).
Materials Required
ReagentEquiv.Role
Boc-4-hydroxy-5-oxo-L-proline methyl ester 1.0Substrate
Triphenylphosphine (

)
1.5Reducing Agent
Diisopropyl azodicarboxylate (DIAD)1.5Hydrogen Acceptor
Diphenylphosphoryl azide (DPPA)1.5Azide Source
Tetrahydrofuran (THF)SolventAnhydrous (0.1 M conc.)
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Dissolve Boc-4-hydroxy-5-oxo-L-proline methyl ester  (1.0 mmol) in anhydrous THF (10 mL).
    
  • Activation: Cool the solution to 0°C in an ice bath. Add

    
      (1.5 mmol) and stir for 10 minutes until fully dissolved.
    
  • Azidation: Add DPPA (1.5 mmol) dropwise. Caution: Azides are toxic; handle in a fume hood.

  • Initiation: Add DIAD (1.5 mmol) dropwise over 15 minutes. The solution acts as a "chemical pump," activating the hydroxyl group.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours . Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Work-up: Concentrate the THF under reduced pressure. Resuspend the residue in Diethyl Ether (

    
    ) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the white solid.
  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (Look for the shift of the C4-H proton) and IR (Strong azide stretch at 
    
    
    
    ).

Application Data: Scaffold Stability & Utility

The following table summarizes the stability of the 5-oxo-proline scaffold compared to standard linear linkers under physiological conditions, highlighting its advantage in drug delivery applications.

ParameterLinear Linker (Gly-Gly)5-oxo-Proline ScaffoldImpact on Bioconjugation
Conformational Freedom High (Flexible)Low (Rigid)Reduced entropic penalty; higher binding affinity.
Proteolytic Stability Low (Cleaved by proteases)High (Non-natural lactam)Increased serum half-life of the conjugate.
Functional Handles Termini onlyTermini + C4-PositionEnables "branched" conjugation (e.g., dual-drug loading).
Solubility ModerateHigh (Polar Lactam)Improves solubility of hydrophobic payloads.

Advanced Application: Ring Opening for Glutamate Analogs

While the lactam ring provides rigidity, this scaffold is also a precursor for 4-substituted glutamic acid derivatives .

Protocol Summary: Hydrolysis of the lactam ring using Lithium Hydroxide (LiOH) (2.5 equiv) in THF/Water (1:1) at 0°C opens the ring to yield N-Boc-4-hydroxy-glutamic acid. This is critical for synthesizing "Glutamate-mimic" inhibitors for CNS targets.

RingOpening Lactam 5-oxo-Proline (Lactam Ring) Open 4-Substituted Glutamic Acid Lactam->Open Hydrolysis Reagent LiOH / H2O Reagent->Lactam

Figure 2: Conversion of the scaffold into glutamate derivatives via lactam hydrolysis.

References

  • Stefanucci, A., et al. (2014). "Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery." Heterocycles, 89(8), 1801-1825.

  • Merino, P., et al. (2002).[1] "Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition." Tetrahedron: Asymmetry, 13(2), 167–172.[1]

  • Sigma-Aldrich. "Boc-4-hydroxy-5-oxo-L-proline methyl ester Product Page."

  • J&K Scientific. "Boc-4-hydroxy-5-oxo-L-proline methyl ester Application Data."

Sources

Technical Notes & Optimization

Troubleshooting

Improving the synthesis yield of Boc-4-hydroxy-5-oxo-L-proline methyl ester

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as protected 4-hydroxypyroglutamic acid). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as protected 4-hydroxypyroglutamic acid).

This guide prioritizes the Oxidative Cyclization of 4-Hydroxyproline route, as it is the most scalable and stereochemically reliable method compared to the electrophilic hydroxylation of pyroglutamates.

Topic: Improving Yield of Boc-4-hydroxy-5-oxo-L-proline methyl ester Ticket ID: CHEM-SUP-2024-OXO Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Golden Route" Analysis

Low yields in this synthesis are rarely due to random error; they are almost always caused by chemoselectivity failure during the oxidation step.

The target molecule contains three sensitive functionalities: a tert-butyl carbamate (Boc), a methyl ester, and a secondary alcohol. The transformation of the proline ring (amine) to a pyroglutamate (lactam) requires a strong oxidant—typically Ruthenium(IV) Oxide (RuO2) generated in situ.

The Critical Failure Mode: RuO4 is a powerful oxidant that attacks secondary alcohols faster than it attacks C-H bonds adjacent to nitrogen. If you attempt to oxidize N-Boc-4-hydroxy-L-proline methyl ester directly, you will predominantly form the 4-keto derivative , not the 5-oxo (lactam) product.

The Solution: You must implement an Orthogonal Protection Strategy . The C4-hydroxyl group must be masked (e.g., TBDMS or Acetyl) before the ruthenium oxidation step.

Diagnostic Workflow & Pathway

The following logic tree illustrates the correct synthesis workflow and identifies where yields typically collapse.

Synthesis_Workflow Start Start: trans-4-Hydroxy-L-proline Step1 Step 1: Esterification & N-Boc Protection (Yield: >90%) Start->Step1 Decision CRITICAL DECISION: Is C4-OH Protected? Step1->Decision Path_Fail NO (Free -OH) Decision->Path_Fail Direct Oxidation Path_Success YES (O-TBDMS or O-Ac) Decision->Path_Success Protect C4-OH Fail_Result FAILURE: Oxidation of C4-OH Result: 4-Ketoproline (Wrong Product) Path_Fail->Fail_Result Step2 Step 2: RuO2/NaIO4 Oxidation (Biphasic System) Path_Success->Step2 Step3 Step 3: O-Deprotection (TBAF/Acid) Step2->Step3 Target Target: Boc-4-hydroxy-5-oxo-L-proline methyl ester Step3->Target

Caption: Figure 1. Synthesis logic flow highlighting the mandatory O-protection step to prevent chemoselectivity errors.

Troubleshooting & FAQs

Direct answers to specific yield-killing scenarios.

Category A: Oxidation Step Failures (RuO2/NaIO4)

Q1: My reaction turns black immediately, but conversion is stalled at <20%. What is happening? Diagnosis: Catalyst "Crash Out." Explanation: The active oxidant is RuO4 (volatile, yellow/organic soluble), which is regenerated by NaIO4 from RuO2 (black solid). If the reaction mixture becomes too acidic or if the stirring is inefficient, the catalytic cycle breaks, and RuO2 precipitates irreversibly. Corrective Action:

  • Solvent Ratio: Ensure a strict 1:1 ratio of Ethyl Acetate to Water . The biphasic system is crucial for partitioning the RuO4 into the organic phase to react with the substrate.

  • Vigorous Stirring: The reaction occurs at the interface. Use a high-RPM stir plate.

  • Catalyst Load: Increase RuO2·xH2O to 5-10 mol%.

Q2: I see multiple spots on TLC, and my Boc group seems to be falling off. Diagnosis: Acid-catalyzed deprotection. Explanation: Sodium periodate (NaIO4) generates iodate/iodic acid as a byproduct, lowering the pH. Although Boc is generally stable to oxidants, it is acid-labile. Corrective Action:

  • Add Sodium Bicarbonate (NaHCO3) to the aqueous phase (1.5 - 2.0 equiv relative to NaIO4) to buffer the reaction.

  • Monitor pH and keep it near neutral (pH 6-7).

Q3: Why is my yield of the hydroxy product low, but I have a high yield of a ketone byproduct? Diagnosis: Missing or Labile O-Protection. Explanation: As noted in the Executive Summary, RuO4 oxidizes secondary alcohols to ketones. Corrective Action:

  • Switch Protecting Groups: If you used an Acetyl (Ac) group, it might be hydrolyzing or migrating. Switch to a TBDMS (tert-butyldimethylsilyl) ether . TBDMS is robust under RuO4 oxidation conditions and is easily removed later with TBAF [1].

Category B: Purification & Workup

Q4: I cannot get rid of the black Ruthenium residue during workup. It’s clogging my columns. Diagnosis: Colloidal Ruthenium. Explanation: Reduced ruthenium species form fine colloids that pass through standard filters. Corrective Action:

  • Quench: Add excess isopropanol (reacts with residual RuO4) until the mixture turns black.

  • Filtration: Filter the mixture through a pad of Celite mixed with activated charcoal . The charcoal binds the metal effectively.

  • Wash: Wash the organic layer with dilute sodium thiosulfate to reduce any remaining soluble oxidized species.

Optimized Protocol: The "Self-Validating" Method

This protocol incorporates the troubleshooting steps above.

Pre-requisite: Start with N-Boc-O-TBDMS-4-hydroxy-L-proline methyl ester.

ParameterSpecificationReason
Solvent EtOAc : H2O (1:1 v/v)Essential for phase transfer catalysis.
Oxidant NaIO4 (4.0 equiv)Excess required to drive Ru cycle to completion.
Catalyst RuO2·xH2O (5 mol%)Standard catalytic load.
Buffer NaHCO3 (Solid, 2.0 equiv)Prevents Boc deprotection by buffering iodic acid.
Temperature Ambient (20-25°C)Heating promotes over-oxidation/cleavage.
Time 4 - 16 HoursMonitor by TLC; stop immediately upon SM consumption.

Step-by-Step:

  • Dissolve 1.0 equiv of N-Boc-O-TBDMS-Hyp-OMe in EtOAc (0.1 M concentration).

  • Add an equal volume of water containing NaIO4 (4.0 equiv) and NaHCO3 (2.0 equiv).

  • Add RuO2[1]·xH2O (0.05 equiv). The organic layer should turn yellow (active RuO4).

  • Stir vigorously.

  • Validation Check: Spot TLC every 2 hours. The product (lactam) is usually more polar than the starting proline.

  • Quench: Add isopropanol (5 mL) and stir for 15 min. Filter through Celite/Charcoal.

  • Deprotection: Treat the purified intermediate with TBAF in THF (1.1 equiv) to unveil the 4-hydroxy group.

References

  • Zhang, X., et al. (2025).[1] "A Convenient and High Yield Method to Prepare 4-Hydroxypyroglutamic Acids."[1] ResearchGate.[1]

  • Murar, C. E., et al. (2018).[2] "Preparation of (S)-N-Boc-5-oxaproline." Organic Syntheses, 95, 157-176.[2]

  • Merino, P., et al. (2002).[3] "Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives." Tetrahedron: Asymmetry, 13(2), 167–172.[3]

  • ChemicalBook. (2024). "N-Boc-trans-4-Hydroxy-L-proline methyl ester Properties and Synthesis."

Sources

Optimization

Identification of side products in Boc-4-hydroxy-5-oxo-L-proline methyl ester synthesis

Technical Support Center: Synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester Welcome to the technical support guide for the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester

Welcome to the technical support guide for the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. We will delve into the identification of side products, troubleshooting unexpected results, and optimizing your reaction conditions for higher yield and purity.

The synthesis of this key intermediate typically proceeds via the oxidation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester.[1] While seemingly straightforward, the oxidation step, often a Swern oxidation or a related activated-DMSO protocol, is sensitive and can lead to a variety of side products if not performed with precision.[2][3] This guide provides field-proven insights to help you identify and mitigate these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup. Each question is followed by a detailed explanation of potential causes, mechanistic insights, and recommended protocols for resolution.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue often attributable to incomplete reaction, product degradation, or competing side reactions. Let's break down the causality.

Possible Causes & Solutions:

  • Incomplete Oxidation: The most common reason for low yield is the presence of unreacted starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester.

    • Causality: The activating agent (e.g., oxalyl chloride) or DMSO may be of poor quality or used in insufficient stoichiometric amounts. Reaction temperatures that are too low can also slow the reaction to a crawl, leading to an incomplete conversion within the allotted time.[4]

    • Troubleshooting Protocol:

      • Reagent Quality Check: Ensure oxalyl chloride and DMSO are fresh and anhydrous. DMSO is notoriously hygroscopic; use a freshly opened bottle or a properly stored, anhydrous grade.

      • Temperature Control: Maintain the reaction temperature meticulously, especially during the addition of reagents. For Swern oxidations, this is typically -78 °C (a dry ice/acetone bath).[5] Allowing the temperature to rise prematurely can degrade the active oxidant.

      • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material spot/peak is completely consumed.

  • Formation of an Alkoxythiomethyl Ether Side Product: A known Swern oxidation side reaction can consume your starting material without producing the desired ketone.

    • Causality: This occurs if the base (typically triethylamine, Et₃N) is added before the alcohol has completely reacted with the chloro(dimethyl)sulfonium chloride intermediate. The base deprotonates the intermediate to form a sulfur ylide, which can be trapped by the alcohol.[4]

    • Solution: Adhere strictly to the order of addition. The alcohol must be added to the activated DMSO complex and allowed to react completely before the dropwise addition of triethylamine.

  • Product Degradation: The target ketone, containing a β-keto ester motif, can be sensitive to harsh conditions.

    • Causality: Allowing the reaction to warm to room temperature for an extended period in the presence of excess base can lead to degradation or epimerization. Similarly, harsh acidic or basic conditions during aqueous workup can cause hydrolysis of the methyl ester or even cleavage of the Boc protecting group.

    • Solution: Once the reaction is complete (as per TLC/LC-MS), quench it promptly at low temperature. Use a mild workup, such as washing with cold, dilute aqueous solutions (e.g., saturated NH₄Cl, NaHCO₃).

Q2: I see an unexpected peak in my ¹H NMR / LC-MS analysis. How can I identify it?

Identifying unexpected peaks requires understanding the potential side reactions. The table below summarizes the most common side products, their masses, and expected analytical signatures.

Table 1: Potential Side Products and Their Identification

Side Product NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (Illustrative)Mass Spec (ESI+)
Starting Material (N-Boc-trans-4-hydroxy-L-proline methyl ester)245.27~4.5 ppm (m, 1H, CH-OH)246.1 [M+H]⁺, 268.1 [M+Na]⁺
Alkoxythiomethyl Ether 305.40~4.7 ppm (s, 2H, O-CH₂-S), ~2.2 ppm (s, 3H, S-CH₃)306.1 [M+H]⁺, 328.1 [M+Na]⁺
α,β-Unsaturated Ketone (Elimination Product) 227.24Olefinic protons ~6.0-7.5 ppm228.1 [M+H]⁺, 250.1 [M+Na]⁺
C2-Epimer 243.25Changes in coupling constants for C2-H, potential shift in other proline ring protons.244.1 [M+H]⁺, 266.1 [M+Na]⁺

G cluster_analysis Analytical Steps cluster_interpretation Interpretation & Action A Crude Reaction Mixture B Run LC-MS Analysis A->B D Run High-Resolution ¹H NMR A->D C Compare Masses to Table 1 B->C F Identify Potential Side Product(s) C->F E Analyze NMR for Key Signals (e.g., olefinic, S-CH₃) D->E E->F G Optimize Reaction Conditions (Temp, Stoichiometry, Order of Addition) F->G H Adjust Purification Strategy (e.g., Column Chromatography Gradient) F->H

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the Swern oxidation step?

A1: The three most critical parameters are:

  • Temperature: The reaction must be kept cold (typically -78 °C) to ensure the stability of the chloro(dimethyl)sulfonium chloride intermediate and prevent side reactions.[5]

  • Anhydrous Conditions: Water will react with the oxalyl chloride and the activated intermediate, quenching the reaction and leading to low yields.

  • Order of Addition: As detailed in the troubleshooting guide, the alcohol must be added to the activated DMSO complex before the addition of the amine base to prevent the formation of the alkoxythiomethyl ether side product.[4]

Q2: My starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester, is impure. How can this affect the oxidation?

A2: Impurities in the starting material can have significant downstream effects.

  • Residual Water/Methanol: Will consume the oxidant, requiring a larger excess and potentially leading to more side products.

  • Unprotected 4-hydroxy-L-proline methyl ester: If the Boc protection step was incomplete, the free amine can react with the activated DMSO complex, leading to complex side reactions.

  • Di-tert-butyl dicarbonate (Boc₂O): Residual Boc anhydride from the protection step is generally not problematic for the oxidation itself but will need to be removed during final purification.

It is highly recommended to use starting material of >98% purity, which can be achieved by flash chromatography or recrystallization.[6]

Q3: What causes the unpleasant odor during the reaction, and how can I manage it?

A3: The characteristic foul odor is from dimethyl sulfide ((CH₃)₂S), a volatile and odorous byproduct of the Swern oxidation.[2]

  • Management Protocol:

    • Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.

    • Quenching: After the reaction, you can quench residual reactive species and the dimethyl sulfide by adding an oxidizing agent to the waste and glassware. A dilute solution of bleach (sodium hypochlorite) or Oxone™ will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[2]

Visualizing the Reaction and Side Pathways

The following diagram illustrates the intended Swern oxidation pathway and highlights the key side reactions discussed.

// Nodes SM [label="N-Boc-trans-4-hydroxy-\nL-proline methyl ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="Activated DMSO Complex\n(Chloro(dimethyl)sulfonium chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Inter [label="Key Alkoxysulfonium\nIon Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(Boc-4-hydroxy-5-oxo-L-proline\nmethyl ester)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SP1 [label="Side Product\n(Alkoxythiomethyl Ether)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SP2 [label="Side Product\n(Elimination Product)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SM -> Inter [label="Reacts with\nActivated DMSO"]; Active -> Inter; Inter -> Product [label="Et₃N (Correct Path)\nIntramolecular Elimination", color="#34A853", style=bold]; Inter -> SP1 [label="Et₃N added too early", color="#EA4335", style=dashed]; Product -> SP2 [label="Excess Base / Heat\n(Degradation)", color="#EA4335", style=dashed]; } DOT Caption: The desired reaction pathway and potential off-target reactions.

References

  • CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Boc-4-hydroxy-5-oxo-L-proline methyl ester

This technical guide is structured to function as an autonomous support center for researchers working with Boc-4-hydroxy-5-oxo-L-proline methyl ester . It prioritizes causal analysis and preventative logic over generic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous support center for researchers working with Boc-4-hydroxy-5-oxo-L-proline methyl ester . It prioritizes causal analysis and preventative logic over generic advice.

[1]

Executive Summary & Molecule Profile

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a fragile chiral building block.[1] Its instability arises from the convergence of three reactive functionalities:

  • The Methyl Ester: Susceptible to hydrolysis and transesterification.

  • The 5-Oxo (Lactam) Ring: Prone to nucleophilic attack and ring-opening (forming glutamate derivatives), particularly in basic media.[1]

  • The 4-Hydroxy Group: Presents a risk of

    
    -elimination (dehydration) to form unsaturated pyrrolidones, especially under acidic or thermal stress.[1]
    

This guide provides the "Why" and "How" to prevent these degradation pathways.

Solvent Compatibility Matrix

Use this "Traffic Light" system to select solvents for reaction and storage.

Solvent ClassSolventStatusTechnical Rationale & Risk Factor
Chlorinated DCM, Chloroform🟢 Preferred High Stability. Non-nucleophilic and aprotic.[1] Ideal for short-term storage and reactions.[1] Note: Acidic stabilizers in Chloroform (HCl) can slowly deprotect Boc over months.
Ethers THF, 1,4-Dioxane🟢 Preferred Good Stability. Must be peroxide-free.[1] Excellent solubility without nucleophilic interference.
Esters Ethyl Acetate🟢 Good Stable. Good for workups. Avoid heating with strong bases to prevent transesterification (rare but possible).
Amides DMF, DMAc🟡 Caution Aminolysis Risk. Commercial DMF often contains dimethylamine (DMA) impurities from hydrolysis. DMA is a nucleophile that attacks the methyl ester (forming the amide) or opens the lactam ring. Use only fresh, anhydrous grade.
Sulfoxides DMSO🟡 Caution Hygroscopic Risk. DMSO absorbs water from air, accelerating ester hydrolysis. Use only for specific reactions and keep under inert gas.
Alcohols Methanol, Ethanol🔴 Avoid Transesterification Risk. In the presence of even trace base/acid, the methyl ester will swap with the solvent (e.g., forming ethyl ester in EtOH).
Aqueous Water / Buffers🔴 Avoid Hydrolysis Risk. Rapidly hydrolyzes the ester to the free acid. Basic pH (>8) will also open the lactam ring.

Critical Degradation Mechanisms (The "Why")

Understanding the mechanism is the only way to prevent failure. Below is the visual map of how this molecule degrades.

Visualization: Degradation Pathways

Figure 1: The three primary chemical fates of Boc-4-hydroxy-5-oxo-L-proline methyl ester under stress.

DegradationMap Target Boc-4-hydroxy-5-oxo-L-proline methyl ester Cond_Base Base / Nucleophile (OH-, NHMe2) Target->Cond_Base Cond_Acid Strong Acid (TFA, HCl) Target->Cond_Acid Cond_Alc Alcohol Solvent (R-OH) Target->Cond_Alc Prod_RingOpen Ring Opening: N-Boc-Glutamate deriv. Cond_Base->Prod_RingOpen Nucleophilic Attack on Lactam C=O Prod_Hydrolysis Ester Hydrolysis: Free Carboxylic Acid Cond_Base->Prod_Hydrolysis Saponification Prod_DeBoc Boc Removal: Free Amine Cond_Acid->Prod_DeBoc Standard Deprotection Prod_Trans Transesterification: New Ester (R-Ester) Cond_Alc->Prod_Trans Solvolysis

Caption: Degradation logic flow. Note that basic conditions trigger two competing failure modes: ester hydrolysis and lactam ring opening.

Troubleshooting Guide & FAQs

Issue 1: "I dissolved my compound in DMF for a reaction, and my yield is low/byproducts appeared."

Diagnosis: DMF-Induced Aminolysis. [1]

  • The Science: DMF decomposes over time (especially if wet or in light) into dimethylamine and formic acid. Dimethylamine is a strong nucleophile. It attacks the methyl ester of your compound, converting it into the N,N-dimethylamide analog, or attacks the lactam ring.

  • The Fix:

    • Use Anhydrous DMF (99.8%+, amine-free) from a fresh bottle.

    • Sparge the DMF with Nitrogen/Argon before use to remove volatile amines.

    • Protocol: If you suspect your DMF, mix 1 mL with a drop of phenolphthalein; if it turns pink, it contains amines. Do not use it.

Issue 2: "My LC-MS shows a mass shift of +14 or +28 Da."

Diagnosis: Transesterification. [1][2][3][4]

  • The Science: You likely used Ethanol (M+14) or Isopropanol during workup or storage. The methyl group (-OMe) was exchanged for the solvent's alkoxy group (-OEt or -OiPr).[1] This is catalyzed by trace acids or bases.

  • The Fix:

    • Strictly avoid alcoholic solvents for this compound.

    • Use Acetonitrile or Acetone for cleaning/transferring if polar solvents are needed.

Issue 3: "The compound has turned into a sticky oil/gum."

Diagnosis: Hygroscopic Hydrolysis. [1]

  • The Science: The methyl ester hydrolyzed to the carboxylic acid (Boc-4-hydroxy-5-oxo-L-proline).[1] The free acid is often an oil or amorphous solid, whereas the ester is crystalline. This happens if the vial was stored in a freezer without a desiccator (condensation enters upon warming).

  • The Fix:

    • Dissolve in DCM and wash with cold saturated NaHCO3. The free acid will go into the aqueous layer; the intact ester remains in DCM.

    • Dry the organic layer over Na2SO4 and re-concentrate.

Standard Operating Procedures (SOPs)

SOP 1: Purity Verification (Self-Validating System)

Before using this reagent in a critical step, validate its integrity.[1]

  • TLC Method:

    • Mobile Phase: 100% Ethyl Acetate or 5% MeOH in DCM.

    • Visualization: Ninhydrin (will not stain Boc-protected amines strongly unless heated vigorously to deprotect first) or PMA (Phosphomolybdic Acid) stain.[1]

    • Criterion: A single spot. If a "streak" or lower Rf spot appears, hydrolysis (free acid) has occurred.

  • NMR Check (1H):

    • Look for the Methyl Ester singlet at ~3.7-3.8 ppm.

    • Look for the Boc singlet at ~1.45 ppm.

    • Integration: The ratio should be exactly 3:9. If the methyl singlet is <3.0 relative to Boc, hydrolysis or transesterification has occurred.

SOP 2: Long-Term Storage
  • Container: Amber glass vial with a Teflon-lined cap (avoid polyethylene caps which allow moisture permeation).

  • Atmosphere: Purge with Argon or Nitrogen before sealing.

  • Temperature: -20°C.

  • Desiccation: Store the vial inside a secondary jar containing desiccant silica gel packets.

References

  • Sigma-Aldrich. N-Boc-trans-4-hydroxy-L-proline methyl ester Product Specification. (Provides baseline physical data and solubility profiles). Link

  • Master Organic Chemistry. Transesterification: Mechanism and Conditions. (Foundational mechanism for the alcohol-induced degradation).[1] Link

  • Beilstein Journal of Organic Chemistry. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF).[5][6] (Explains the aminolysis risk in DMF). Link

  • National Institutes of Health (PubMed). Hydrolytic cleavage of pyroglutamyl-peptide bond. (Discusses the specific stability of the 5-oxo/lactam ring). Link

Sources

Optimization

Technical Support Center: Purification of Boc-4-hydroxy-5-oxo-L-proline methyl ester

Topic: Methods for removing impurities from Boc-4-hydroxy-5-oxo-L-proline methyl ester Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) Product ID: BHOP-ME-001 Chemical Name:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for removing impurities from Boc-4-hydroxy-5-oxo-L-proline methyl ester Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Product ID: BHOP-ME-001 Chemical Name: 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate Synonyms: N-Boc-4-hydroxy-pyroglutamic acid methyl ester

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester is a highly functionalized chiral building block used in the synthesis of complex peptidomimetics and carbapenem antibiotics. Its structural integrity relies on the stability of three distinct functionalities: the acid-labile Boc group , the base-labile methyl ester , and the chemically sensitive 4-hydroxy-lactam core.

Common impurities arise from incomplete oxidation (if synthesized from hydroxyproline), C4-epimerization (diastereomers), and dehydration (elimination of the hydroxyl group). This guide addresses the specific purification challenges associated with these impurities.

Part 1: Troubleshooting Guide (FAQs)

Q1: I am detecting a "doublet" spot on TLC and split peaks in NMR. How do I separate the C4-diastereomers?

Diagnosis: The presence of split peaks (particularly the methoxy singlet or the C4-methine proton) typically indicates the presence of the C4-epimer. While the C2 stereocenter (L-configuration) is usually fixed from the starting material (e.g., L-hydroxyproline), the C4 stereocenter is prone to inversion during the oxidation steps used to install the 5-oxo (lactam) functionality.

Resolution Protocol: Separating the (2S,4R) and (2S,4S) diastereomers requires exploiting their subtle polarity differences.

  • Flash Column Chromatography (FCC):

    • Stationary Phase: High-performance Silica Gel (40–63 µm).

    • Mobile Phase: Use a gradient of Ethyl Acetate (EtOAc) in Hexanes .

    • Optimization: The 4-hydroxy group creates significant hydrogen bonding. The cis-isomer (OH and COOMe on the same side) often exhibits different retention behavior than the trans-isomer due to intramolecular H-bonding potential.

    • Tip: If separation is poor, switch to Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 95:5). The DCM disrupts the H-bonding network more effectively than Hexanes.

  • Recrystallization (Scalable Option):

    • If the diastereomeric ratio (dr) is better than 80:20, recrystallization is preferred.

    • Solvent System: Dissolve the crude mixture in a minimum amount of hot EtOAc , then slowly add Diisopropyl ether (IPE) or Hexanes until turbidity appears. Cool slowly to 4°C.

    • Mechanism: The major diastereomer often crystallizes out, leaving the minor epimer and uncrystallized major isomer in the mother liquor.

Q2: My product is colored (yellow/brown) after Ruthenium-catalyzed oxidation. How do I remove the metal residues?

Diagnosis: If you synthesized this compound via the oxidation of Boc-4-hydroxy-L-proline methyl ester using RuO₂/NaIO₄ (a common route to the 5-oxo lactam), the color indicates residual Ruthenium species (RuO₂ or colloidal Ru). This is catalytic poison for downstream hydrogenation steps and a regulatory compliance failure.

Resolution Protocol: Ruthenium is "sticky" and difficult to remove via standard extraction.

  • The "Sacrificial" Wash:

    • Dilute the organic layer (EtOAc) with saturated aqueous Sodium Thiosulfate immediately after the reaction quench. This reduces volatile/reactive RuO₄ to insoluble RuO₂.[1]

  • Adsorption Filtration (The Standard):

    • Pass the crude organic solution through a pad of Celite® 545 mixed with Activated Carbon .

    • Advanced: For trace removal (<10 ppm), stir the organic phase with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers for 2 hours before filtration.

  • Critical Warning: Do not rely on simple silica plugs for Ru removal; Ru species often "streak" through silica with polar solvents like EtOAc.

Q3: I see a less polar impurity that absorbs UV strongly. Is this the dehydrated product?

Diagnosis: Yes. Under acidic conditions or high thermal stress, the 4-hydroxy group can undergo


-elimination to form the 4,5-dehydro-5-oxo  derivative (an unsaturated lactam). This compound has a conjugated system (C=C-C=O), making it UV-active compared to the UV-transparent target molecule.

Resolution Protocol:

  • Prevention: Avoid heating the crude material above 40°C during rotary evaporation. Ensure the rotary evaporator bath is neutral (not acidic).

  • Purification:

    • This impurity is significantly less polar (lacks the -OH donor).

    • Filtration: Run a short silica plug eluting with 30% EtOAc/Hexanes . The non-polar unsaturated impurity will elute first. The target 4-hydroxy compound will remain on the silica and can be eluted subsequently with 100% EtOAc .

Part 2: Quantitative Data & Specifications

Table 1: Solubility Profile for Extraction/Purification

SolventSolubility (25°C)Application
WaterLow/ModeratePoor solvent for extraction (product may partition).
Dichloromethane (DCM)HighExcellent for extraction and loading columns.
Ethyl Acetate (EtOAc)HighPreferred solvent for crystallization (with anti-solvent).
Hexanes/HeptaneInsolubleExcellent anti-solvent for precipitation.
MethanolHighGood for dissolving crude, but risks transesterification if basic.

Table 2: Common Impurity Retention Factors (TLC) Conditions: Silica Gel 60 F254, Mobile Phase: EtOAc/Hexane (2:1)

CompoundRf Value (Approx)Visualization Method
Target (Boc-4-OH-5-oxo-Pro-OMe) 0.35 KMnO₄ / PMA Stain (Weak UV)
Impurity A: Dehydrated (Unsaturated)0.60UV (Strong)
Impurity B: Unreacted Boc-Hyp-OMe0.45Ninhydrin (if Boc lost) / PMA
Impurity C: Diastereomer (Minor)0.30 - 0.38KMnO₄ (Overlaps often)

Part 3: Workflow Visualization

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture based on the specific impurity profile identified by TLC/NMR.

PurificationWorkflow Start Crude Reaction Mixture CheckColor Is the Crude Colored? (Ru/Metal Residues) Start->CheckColor Scavenge Scavenger Treatment (SiliaMetS Thiol or Activated Carbon) CheckColor->Scavenge Yes CheckTLC TLC Analysis (EtOAc/Hex 2:1) CheckColor->CheckTLC No Scavenge->CheckTLC Decision Impurity Type? CheckTLC->Decision PathA Non-Polar Impurity (Dehydrated Product) Decision->PathA High Rf PathB Split Spots/Diastereomers (C4 Epimers) Decision->PathB Close Rf PathC Polar Streaking (Acid/Amine Salts) Decision->PathC Baseline ActionA Silica Plug Filtration Elute Impurity w/ 30% EtOAc Elute Product w/ 100% EtOAc PathA->ActionA ActionB Recrystallization (EtOAc / IPE System) PathB->ActionB ActionC Aqueous Wash (Cold 5% Citric Acid / Brine) PathC->ActionC Final Pure Boc-4-hydroxy-5-oxo-L-proline methyl ester ActionA->Final ActionB->Final ActionC->Final

Figure 1: Purification logic flow for isolating high-purity Boc-4-hydroxy-5-oxo-L-proline methyl ester.

Part 4: Detailed Experimental Protocol

Protocol: Recrystallization for Diastereomeric Enrichment

Context: This method is recommended when the crude product contains >80% of the desired diastereomer and <5% chemical impurities.

  • Dissolution:

    • Take 10.0 g of the crude semi-solid.

    • Add Ethyl Acetate (30 mL) .

    • Heat gently to 45°C in a water bath. Do not exceed 50°C to prevent Boc thermal degradation.

    • Ensure complete dissolution. If particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Anti-Solvent Addition:

    • While stirring at 45°C, add Diisopropyl Ether (IPE) or Hexanes dropwise.

    • Continue addition until a faint, persistent cloudiness (turbidity) is observed.

    • Add 1-2 mL of EtOAc to just redissolve the cloudiness (restore clarity).

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature (20–25°C) undisturbed for 2 hours.

    • Transfer to a 4°C fridge for 12 hours.

  • Collection:

    • Filter the white crystals using a sintered glass funnel (porosity 3).

    • Wash the cake with cold (0°C) Hexanes/EtOAc (4:1) .

    • Dry under high vacuum (< 5 mbar) at 25°C for 4 hours.

Expected Result: White crystalline solid. Purity Check: HPLC or H-NMR (look for single methoxy peak).

References

  • Synthesis of 5-oxoproline derivatives

    • Murar, C. E., et al. (2018).[2] "Preparation of (S)-N-Boc-5-oxaproline." Organic Syntheses, 95, 157-176.[2]

    • Relevance: Establishes the baseline stability and handling of Boc-protected 5-oxoproline derivatives, including TLC conditions and workup procedures.
  • Ruthenium Removal Strategies

    • Wheeler, P., et al. (2016).[3] "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures." Organic Process Research & Development.

    • Relevance: Provides the authoritative protocol for removing Ru residues (Thiosulfate/Carbon)
  • Enantioselective Synthesis & Diastereomer Separation

    • Merino, P., et al. (2002).[4] "Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition." Tetrahedron: Asymmetry, 13(2), 167–172.[4]

    • Relevance: Discusses the formation and separation of 4-hydroxy-pyroglutamate diastereomers, validating the difficulty in separation and the need for specific chrom
  • General Properties of Boc-4-hydroxy-5-oxo-L-proline methyl ester

    • PubChem Compound Summary for CID 56924395.[5]

    • Relevance: Confirms chemical structure (Lactam, Hydroxyl, Ester, Boc) and physical property predictions used to determine solubility profiles.

Sources

Troubleshooting

Technical Support Center: Synthetic Pathways for Boc-4-hydroxy-5-oxo-L-proline methyl ester

Here is the comprehensive technical support guide for the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as (2S,4R)-N-Boc-4-hydroxypyroglutamic acid methyl ester ). Ticket ID: SYN-PRO-4OH-5OXO Status...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester (also known as (2S,4R)-N-Boc-4-hydroxypyroglutamic acid methyl ester ).

Ticket ID: SYN-PRO-4OH-5OXO Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Alternative Synthetic Routes

Executive Summary

The target molecule, Boc-4-hydroxy-5-oxo-L-proline methyl ester , is a critical chiral building block for the synthesis of carbapenem antibiotics, glutamate analogs (e.g., Monatin), and conformationally constrained peptidomimetics.

While the biological route involves enzymatic processing, chemical synthesis is often plagued by stereochemical leakage or low yields during the oxidation steps. This guide details three distinct synthetic pathways, focusing on troubleshooting the most common failure modes:

  • Pathway A (Oxidative): RuO₄-mediated oxidation of 4-hydroxyproline (The Industrial Standard).

  • Pathway B (Electrophilic): C4-Hydroxylation of Pyroglutamates (The Enolate Route).

  • Pathway C (Cyclization): Ring closure of 3-hydroxyglutamic acid derivatives.

Pathway A: RuO₄-Mediated Oxidation (The "Protected" Route)

Principle: This pathway utilizes the powerful oxidizing agent Ruthenium Tetroxide (RuO₄), generated in situ from RuO₂ and NaIO₄, to convert the C5 methylene of proline into a lactam (carbonyl).

Critical Constraint: The secondary alcohol at C4 must be protected (e.g., TBDMS or Acetyl) prior to oxidation; otherwise, RuO₄ will oxidize it to a ketone (4,5-dioxo species), leading to ring cleavage.

Workflow Diagram

RuO4_Oxidation_Pathway Start Boc-4-hydroxy-L-proline methyl ester Step1 Step 1: C4-OH Protection (TBDMS-Cl / Imidazole) Start->Step1 Inter1 Intermediate: Boc-4-(TBDMSO)-Pro-OMe Step1->Inter1 Step2 Step 2: C5 Oxidation (RuO2 / NaIO4 / EtOAc:H2O) Inter1->Step2 Biphasic System Inter2 Intermediate: Boc-4-(TBDMSO)-PyroGlu-OMe Step2->Inter2 Lactam Formation Step3 Step 3: Deprotection (TBAF or AcOH) Inter2->Step3 End Target: Boc-4-hydroxy-5-oxo-L-Pro-OMe Step3->End

Caption: Step-wise oxidative conversion of 4-hydroxyproline to 4-hydroxy-5-oxoproline via Ruthenium catalysis.

Troubleshooting Guide: Pathway A
SymptomProbable CauseTechnical Solution
Low Yield (<40%) Incomplete Oxidation The RuO₂ catalyst may have deactivated ("crashed out") as RuO₂·xH₂O black precipitate before the cycle completed. Fix: Ensure vigorous stirring (1000+ rpm) in the biphasic mixture (EtOAc/H₂O) and add NaIO₄ in portions to maintain the active Ru(VIII) species.
Ring Cleavage Over-Oxidation RuO₄ is aggressive. If the reaction runs too long or at high temps, it cleaves the C4-C5 bond. Fix: Quench immediately with Isopropanol (destroys excess RuO₄) once TLC indicates consumption of starting material. Keep T < 25°C.
Loss of Stereochemistry Epimerization at C2 The C2 proton is acidic, especially adjacent to the newly formed lactam and ester.[1] Fix: Avoid strong bases during workup. Use buffered aqueous washes.[2]
Product is a Ketone Failed Protection If the C4-OH was not fully protected as TBDMS/Ac, it oxidized to a ketone. Fix: Verify Step 1 completion via NMR (look for silyl methyl peaks) before proceeding to oxidation.

Pathway B: Electrophilic Hydroxylation (The Enolate Route)

Principle: Starting from commercially available Boc-Pyroglutamic acid methyl ester, a lithium enolate is generated at C4 and trapped with an electrophilic oxygen source (e.g., Davis' Oxaziridine).

Critical Constraint: Stereoselectivity.[3][4][5][6] The bulky Boc group at N1 usually directs the incoming electrophile trans to the carboxylate (anti-face), favoring the (2S,4R) isomer, but mixtures can occur.

Workflow Diagram

Enolate_Hydroxylation Start Boc-Pyroglutamic acid methyl ester Step1 Enolization (LiHMDS, -78°C, THF) Start->Step1 Inter Lithium Enolate Species Step1->Inter Kinetic Control Step2 Electrophilic Trap (Davis' Oxaziridine) Inter->Step2 Face-Selective Attack End Target: (2S,4R)-4-OH-PyroGlu-OMe Step2->End

Caption: Direct C4-functionalization of pyroglutamate via enolate chemistry.

Troubleshooting Guide: Pathway B
SymptomProbable CauseTechnical Solution
No Reaction (Recovered SM) Enolate Quenching Moisture in the THF or atmosphere protonated the enolate before the oxaziridine could react. Fix: Distill THF over Na/Benzophenone and use strict Schlenk techniques.
cis/trans Mixture Thermodynamic Equilibration If the temperature rises above -78°C before quenching, the kinetic enolate may equilibrate. Fix: Keep the internal probe temperature strictly at -78°C during LiHMDS addition and hydroxylation.
N-Boc Cleavage Nucleophilic Attack LiHMDS is bulky, but if excess base is used or reaction warms, it can attack the ester/Boc. Fix: Use exactly 1.05 eq of LiHMDS.

Comparison of Methodologies

FeaturePathway A (RuO₄ Oxidation)Pathway B (Enolate Hydroxylation)
Starting Material Cost Moderate (4-Hyp is cheap, Ru is pricey)Low (PyroGlu is very cheap)
Scalability High (Biphasic reaction scales well)Low/Medium (Cryogenic conditions required)
Stereocontrol Excellent (Retains natural chirality)Variable (Depends on steric bulk)
Step Count 3 (Protect -> Oxidize -> Deprotect)1 (Direct Functionalization)
Safety Profile RuO₄ is toxic/volatile; NaIO₄ is exothermicLiHMDS is pyrophoric; Cryogens required

Frequently Asked Questions (FAQs)

Q1: Can I use Jones Reagent (CrO₃) instead of RuO₄ for Pathway A? A: No. Jones reagent typically oxidizes alcohols to ketones or aldehydes to acids. It does not possess the unique capability of RuO₄ to oxidize an activated methylene (C5) adjacent to a nitrogen atom to a lactam. Attempting this with Jones reagent will likely result in a complex mixture or oxidation of the protecting groups.

Q2: In Pathway A, why do I see a byproduct with a mass of M+16? A: This is likely the N-oxide or a hydroxylation at a different position if the reaction time was too long. However, the most common issue is actually under-oxidation (alcohol intermediate) or over-oxidation (ring opening). If you see M+16, check if your sulfide quench (if used) oxidized to a sulfoxide, or if you have formed a stable hemiaminal intermediate.

Q3: Which protecting group is best for the 4-OH in Pathway A? A: The TBDMS (tert-butyldimethylsilyl) group is superior to Acetyl (Ac).

  • Reason: TBDMS is stable to the oxidative conditions (RuO₄/NaIO₄) and is easily removed with TBAF or mild acid. Acetyl groups can sometimes migrate or undergo hydrolysis under the slightly basic conditions often generated during the workup of the oxidative step.

Q4: How do I remove the black Ruthenium residues from the final product? A: Ruthenium residues are notorious for sticking to polar compounds.

  • Protocol: Filter the reaction mixture through a pad of Celite. Then, wash the organic layer with a 10% Sodium Thiosulfate (Na₂S₂O₃) solution. If the product is still gray/black, stir the organic solution with activated charcoal or functionalized silica (thiol-modified silica) for 1 hour and filter again.

References

  • Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids from 4-hydroxyproline via RuO4 oxidation.[7] Beilstein J. Org. Chem. Link

  • Heterocycles. (2014).[4] Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. (Discusses RuO2/NaIO4 oxidation and Enolate routes). Link

  • J-Stage. (2003). Concise Synthesis of (2R,4R)-Monatin via RuO4 oxidation of protected 4-hydroxyproline.Link

  • Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline (Relevant methodology for lactam formation).Link

  • ChemicalBook. (2024). N-Boc-trans-4-Hydroxy-L-proline methyl ester Properties and Synthesis.Link

Sources

Optimization

Safe handling and disposal procedures for Boc-4-hydroxy-5-oxo-L-proline methyl ester

Current Status: Operational Ticket ID: REF-367966-41-4-SUP Support Tier: Level 3 (Senior Application Scientist) Emergency Response & Rapid Triage WARNING: This compound contains a Boc-protected lactam (cyclic amide) and...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REF-367966-41-4-SUP Support Tier: Level 3 (Senior Application Scientist)

Emergency Response & Rapid Triage

WARNING: This compound contains a Boc-protected lactam (cyclic amide) and a methyl ester . It possesses unique reactivity profiles that differ from standard amino acids. Treat as a Category 2 Skin/Eye Irritant and potential Respiratory Sensitizer .

Critical Incident Workflow

EmergencyTriage Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Skin/Glove Contamination Type->Skin Eye Eye Contact (Powder/Solvent) Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Remove PPE immediately 2. Wash with soap/water (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->ActionSkin ActionEye 1. Flush with water (15 min) 2. Remove contacts if easy 3. Seek medical attention (H318 Risk) Eye->ActionEye ActionInhale 1. Move to fresh air 2. Monitor for wheezing 3. Consult physician Inhale->ActionInhale

Figure 1: Immediate triage logic for exposure incidents. Note the specific prohibition of alcohol for skin washing due to the lipophilicity of the Boc group.

Storage, Stability & Physical Integrity

User Question: "My compound has turned from a white powder to a sticky, off-white gum. Is it still usable?"

Technical Diagnosis: This is likely hydroscopic degradation . The 5-oxo-proline scaffold (pyroglutamic acid derivative) is a lactam. When combined with the methyl ester, the molecule is moderately hygroscopic. The "gumming" indicates moisture absorption, which may lead to two specific degradation pathways:

  • Ester Hydrolysis: Conversion of the methyl ester to the free acid.

  • Lactam Ring Opening: Less likely under neutral conditions but possible if trace base is present.

Verification Protocol (Self-Validating System): Before discarding, run a 1H-NMR in CDCl3 .

Signal to CheckChemical Shift (δ)Diagnostic Criteria
Boc Group ~1.45 - 1.50 ppm (Singlet)Should integrate to 9H. If split or diminished, Boc is falling off (Acid contamination).
Methyl Ester ~3.70 - 3.80 ppm (Singlet)Should integrate to 3H. Loss of this peak or appearance of Methanol (3.49 ppm) indicates hydrolysis.
Lactam CH ~4.6 - 4.8 ppm (dd)Alpha-proton shift changes significantly if the ring opens.

Corrective Action:

  • If <5% Hydrolysis: Recrystallize from Ethyl Acetate/Hexanes.

  • If >5% Hydrolysis: Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

  • Prevention: Store at -20°C under Argon/Nitrogen. Desiccate before opening.

Handling & Synthesis FAQs

User Question: "I need to remove the Boc group. Can I just use standard 50% TFA/DCM?"

Expert Insight: Yes, but with a Critical Safety Warning . The Boc group removal generates Isobutylene gas and CO2 .



Because this molecule is a lactam, the ring strain can make the intermediate carbamate unstable.

  • Risk: Pressure buildup in closed vessels.

  • Protocol:

    • Use a vented vessel (e.g., septum with a needle outlet).

    • Add TFA dropwise at 0°C.

    • Do not seal the reaction vial.

User Question: "Can I saponify the methyl ester using NaOH?"

Expert Insight: Proceed with extreme caution. The N-Boc protection on the lactam nitrogen withdraws electron density from the lactam carbonyl, making the ring highly susceptible to nucleophilic attack .

  • The Trap: Strong bases (NaOH, KOH) will attack the methyl ester and the lactam ring (ring opening), destroying your scaffold.

  • The Solution: Use LiOH (Lithium Hydroxide) in THF/Water at 0°C . Lithium is less nucleophilic/coordinating in this context than Sodium, allowing for more selective ester hydrolysis. Monitor via TLC every 15 minutes.

Reaction Pathway & Risks

ReactionPathways Compound Boc-4-hydroxy-5-oxo-L-proline methyl ester Acid Strong Acid (TFA/HCl) Compound->Acid Sensitive Base Strong Base (NaOH/KOH) Compound->Base Sensitive PathA Boc Removal (Gas Evolution!) Acid->PathA Correct Protocol PathB Ring Opening (DEGRADATION) Base->PathB High Temp/Conc PathC Ester Hydrolysis (Desired) Base->PathC LiOH @ 0°C

Figure 2: Chemical stability map. Note that strong bases pose a high risk of degrading the core lactam ring structure.

Disposal & Waste Management

User Question: "Which waste stream does this go into? Can I put it in the general organic waste?"

Disposal Protocol: Do not treat this merely as "organic waste." You must account for the Boc group's latent reactivity .

Waste StreamStatusTechnical Reasoning
Acidic Organic Waste FORBIDDEN Explosion/Spray Hazard. If mixed with high-concentration acid waste (e.g., waste from a cleavage step), the Boc group will deprotect, releasing gas rapidly. This can pressurize and rupture waste carboys.
Basic Organic Waste Conditional Acceptable, but may generate heat if the ester hydrolyzes rapidly. Ensure waste is not >1M Base.
Non-Halogenated Organic PREFERRED If dissolved in Acetone/Ethyl Acetate/Methanol.
Halogenated Organic PREFERRED If dissolved in DCM/Chloroform.

Step-by-Step Disposal Procedure:

  • Quench: If you have reactive synthesis mixture, quench carefully with buffer.

  • Dilute: Dissolve solid waste in a compatible solvent (Acetone or Ethanol) before adding to the liquid waste container to prevent "hot spots" of reaction.

  • Label: Tag the waste container with "Contains Boc-protected amino acid derivatives - DO NOT MIX WITH STRONG ACIDS ."

References & Authority

  • PubChem. (n.d.). Compound Summary: 1-tert-butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate (CAS 367966-41-4). National Library of Medicine. Retrieved from [Link][1]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. (Foundational citation for Boc/Gas evolution mechanics).

Sources

Troubleshooting

Overcoming challenges in the scale-up of Boc-4-hydroxy-5-oxo-L-proline methyl ester synthesis

Welcome to the technical support center for the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Boc-4-hydroxy-5-oxo-L-proline methyl ester is a critical intermediate in the development of various pharmaceuticals, making a robust and scalable synthesis essential.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges encountered during scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis and its challenges.

Q1: What are the primary synthetic routes to Boc-4-hydroxy-5-oxo-L-proline methyl ester?

The most common and direct route involves the oxidation of the secondary alcohol in the readily available starting material, N-Boc-trans-4-hydroxy-L-proline methyl ester.[2][3] The core challenge of the synthesis lies in performing this oxidation selectively and efficiently, especially at a larger scale. Alternative multi-step routes exist but often involve more complex transformations and protecting group strategies.[4]

Q2: Why is the oxidation of the C4 hydroxyl group a critical and often challenging step?

The oxidation of the C4 hydroxyl group is the key transformation. Its difficulty arises from several factors:

  • Potential for Side Reactions: The molecule contains multiple sensitive functional groups. Harsh oxidation conditions can lead to undesired side reactions, including cleavage of the Boc protecting group or reactions at the proline ring.

  • Epimerization Risk: The stereocenter at the C2 position (the alpha-carbon of the proline ring) is susceptible to epimerization under basic or harsh thermal conditions, which can lead to a loss of stereochemical purity in the final product.[4][5][6][7]

  • Product Stability: The resulting α-keto ester can be sensitive, and purification can be challenging due to its polarity.

Q3: What are the most important parameters to control during the scale-up of this oxidation?

Successful scale-up requires precise control over several parameters:

  • Temperature: Many common oxidation reactions (e.g., Swern, Dess-Martin) are highly temperature-sensitive. Exothermic events or poor heat transfer on a larger scale can lead to side reactions and reduced yields.

  • Stoichiometry: Accurate stoichiometry of the oxidizing agent and any activators or bases is crucial. An excess or deficit can lead to incomplete reactions or the formation of impurities.

  • Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent over-oxidation.[8][9]

  • Work-up Procedure: The quenching and extraction process must be carefully designed to neutralize reagents and efficiently separate the product from aqueous and organic phases, especially given the product's polarity.

Q4: How does the choice of oxidizing agent impact the synthesis on a larger scale?

The choice of oxidant is arguably the most critical decision for a successful scale-up. Each method has distinct advantages and disadvantages in terms of safety, cost, reagent handling, and impurity profile. A comparison of common methods is provided in the table below.

Section 2: Data Summary

Table 1: Comparison of Common Oxidation Methods for Scale-Up

Oxidation MethodTypical Oxidant/ReagentsPros for Scale-UpCons for Scale-Up
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHigh yields, mild conditions for sensitive substrates.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, potential for runaway reactions if temperature is not controlled.
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneMild conditions, high yields, room temperature reaction.DMP is expensive and potentially explosive under shock or heat, generates periodinane byproduct which can complicate purification.
TEMPO-mediated Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Catalytic use of TEMPO, uses inexpensive bleach, ambient temperature, safer for large scale.Requires careful pH control, can be slower than other methods, potential for chlorinated byproducts.
Parikh-Doering Oxidation SO₃•pyridine, DMSO, TriethylamineMilder than Swern, avoids cryogenic temperatures (0 °C to RT), good yields.SO₃•pyridine complex is moisture-sensitive, can be more expensive than Swern reagents.

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Conversion of Starting Material

  • Probable Cause A: Inactive or Insufficient Oxidizing Agent.

    • Why it happens: Oxidizing agents like DMP or the SO₃•pyridine complex can degrade if not stored properly under inert and dry conditions. On a larger scale, minor weighing errors can lead to a significant stoichiometric deficit.

    • Solution:

      • Ensure reagents are fresh and have been stored correctly.

      • For scale-up, it is best practice to titrate or otherwise verify the activity of the oxidizing agent if degradation is suspected.

      • Carefully re-verify all calculations and measurements for stoichiometry.

      • Monitor the reaction by TLC/HPLC. If the reaction stalls, a small, carefully measured addition of the limiting reagent may be considered.

  • Probable Cause B: Poor Temperature Control.

    • Why it happens: For reactions like the Swern oxidation, maintaining a very low temperature (e.g., below -60 °C) is critical for the formation of the active species. In a large reactor, inefficient stirring or slow addition of reagents can create localized "hot spots" where the active oxidant decomposes before it can react.

    • Solution:

      • Use a properly sized reactor with an efficient overhead stirrer and a reliable cooling system.

      • Add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation.

      • Monitor the internal reaction temperature with a calibrated probe throughout the addition.

Problem 2: Presence of Significant Impurities in the Crude Product

  • Probable Cause A: Epimerization at the C2 Position.

    • Why it happens: The proton on the C2 carbon is acidic and can be removed by the base (e.g., triethylamine) used in the reaction, especially if the temperature is allowed to rise. This leads to the formation of an enolate which can be protonated from either face, resulting in a mixture of diastereomers (epimers).[5][6][7]

    • Solution:

      • Strictly maintain the recommended low temperature during the addition of the base and throughout the reaction.

      • Use the minimum required amount of base. An excess can increase the rate of epimerization.

      • Consider using a bulkier, non-nucleophilic base which may reduce the rate of C2 deprotonation.

  • Probable Cause B: Formation of an Unidentified Byproduct with a Similar Polarity.

    • Why it happens: In Swern-type oxidations, side reactions like the Pummerer rearrangement can occur if the reaction is not managed correctly, leading to byproducts.

    • Solution:

      • Adhere strictly to the reaction protocol, especially regarding temperature and quench time.

      • Analyze the byproduct by mass spectrometry and NMR to identify its structure. This information is crucial for understanding the side reaction and modifying the conditions to prevent it.

      • If the byproduct is unavoidable with a particular method, consider switching to a different oxidation protocol (e.g., from Swern to TEMPO-mediated oxidation) which proceeds via a different mechanism.

Problem 3: Difficulties During Purification

  • Probable Cause A: Product is Difficult to Extract from the Aqueous Phase.

    • Why it happens: The target molecule, Boc-4-hydroxy-5-oxo-L-proline methyl ester, contains both a polar keto-ester group and a lipophilic Boc group, giving it some water solubility. During workup, a significant amount of product may remain in the aqueous layer, reducing the isolated yield.

    • Solution:

      • Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the polarity of the aqueous phase and drives the organic product into the organic layer.

      • If yields are still low, consider back-extracting the combined aqueous layers one final time.

  • Probable Cause B: Co-elution of Product and Impurities during Column Chromatography.

    • Why it happens: Residual starting material (the alcohol) or certain byproducts may have very similar polarity to the desired ketone product, making separation by standard silica gel chromatography challenging.

    • Solution:

      • Optimize the solvent system for your column. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.

      • Consider alternative purification techniques. Recrystallization can be highly effective if a suitable solvent system is found.[10] A patent for purifying α-keto esters suggests treating the crude product with a carboxylic anhydride to esterify any remaining alcohol impurity, making it much less polar and easier to separate by chromatography or distillation.[11][12]

Section 4: Experimental Workflows and Diagrams

Recommended Protocol: Lab-Scale Parikh-Doering Oxidation

This protocol is often preferred for initial scale-up as it avoids cryogenic temperatures.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DMSO (approx. 0.5 M).

  • Base Addition: Add triethylamine (5.0 eq) to the solution.

  • Oxidant Preparation: In a separate flask, prepare a solution of SO₃•pyridine complex (1.5 - 2.0 eq) in anhydrous DMSO.

  • Reaction: Cool the proline solution to 0 °C using an ice bath. Slowly add the SO₃•pyridine solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed (typically 2-4 hours).

  • Quench: Carefully quench the reaction by slowly adding it to a flask containing ice-cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Wash: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis monitor Monitor Reaction (TLC/HPLC) start->monitor workup Perform Aqueous Workup & Extraction monitor->workup Reaction Complete incomplete Problem: Incomplete Conversion monitor->incomplete Reaction Stalled purify Purify Crude Product (Chromatography) workup->purify product_ok Pure Product Obtained purify->product_ok Successful impurity Problem: Significant Impurities purify->impurity Impure Fractions purify_fail Problem: Difficult Purification purify->purify_fail Low Yield / Co-elution check_reagents Check Reagent Stoichiometry & Quality incomplete->check_reagents check_temp Verify Temperature Control incomplete->check_temp check_reagents->monitor check_temp->monitor check_epimerization Check for Epimerization (NMR/Chiral HPLC) impurity->check_epimerization check_epimerization->purify No Epimerization, Optimize Conditions change_method Consider Alternative Oxidation Method check_epimerization->change_method optimize_extraction Optimize Extraction ('Salting Out') purify_fail->optimize_extraction optimize_chrom Optimize Chromatography / Consider Recrystallization purify_fail->optimize_chrom optimize_extraction->workup optimize_chrom->purify

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • Enantio- and Diastereoselective De Novo Synthesis of 3-Substituted Proline Derivatives via Cooperative Photoredox/Brønsted Acid Catalysis and Epimerization. Journal of the American Chemical Society. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Library of proline derivatives. ResearchGate. Available at: [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate. Available at: [Link]

  • Boc-4-hydroxy-5-oxo-L-proline methyl ester | 367966-41-4. J&K Scientific. Available at: [Link]

  • Copper catalyzed Shono-type oxidation of proline residues in peptide. PMC. Available at: [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.
  • Process for the synthesis of protected 4-keto-proline. Google Patents.
  • Experimental Section. The Royal Society of Chemistry. Available at: [Link]

  • Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]

  • Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Revisiting the HO -initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions. PMC. Available at: [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

  • Process for purifying an alpha-keto ester. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparison of Boc-4-hydroxy-5-oxo-L-proline methyl ester with other proline derivatives

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Executive Summary Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS: 367966-41-4) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists

Executive Summary

Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS: 367966-41-4) represents a specialized "hybrid" scaffold bridging the structural rigidity of pyroglutamic acid (5-oxoproline) with the functional versatility of 4-hydroxyproline (Hyp).

Unlike standard proline derivatives which function primarily as structural turn inducers, this compound serves two distinct high-value roles:

  • Chiral Intermediate: It is the primary precursor for the stereoselective synthesis of 4-substituted glutamic acid analogues (e.g., 4-hydroxyglutamate, 4-fluoroglutamate) via lactam hydrolysis.

  • Rigidified Linker: The 5-oxo (lactam) bridge locks the nitrogen lone pair, eliminating the cis/trans amide rotational isomerism typical of standard prolines, while the 4-hydroxyl group offers an orthogonal handle for bioconjugation or polarity tuning.

This guide compares its performance against standard proline derivatives and details the critical oxidation chemistry required to access it.

Structural & Functional Comparison Matrix

The following table contrasts the subject compound with its three nearest structural neighbors.

FeatureBoc-4-hydroxy-5-oxo-L-Pro-OMe Boc-L-Proline Methyl Ester Boc-4-hydroxy-L-Pro-OMe (Hyp) Boc-Pyroglutamic Acid OMe
Core Scaffold Functionalized Lactam PyrrolidinePyrrolidineLactam
C5 State Oxidized (C=O) Reduced (CH₂)Reduced (CH₂)Oxidized (C=O)
C4 Substituent -OH (Hydroxyl) -H-OH (Hydroxyl)-H
Amide Isomerism None (Fixed Trans) High cis/trans isomerizationModerate cis/transNone (Fixed Trans)
Ring Pucker Planar Amide (C5) C4-endo / C4-exo fluxC4-exo (preferred)Planar Amide (C5)
Primary Utility Glutamate Analog Synthesis Peptide Turns / CatalysisCollagen MimicryN-term Blocking / Stability
Reactivity Lactam Hydrolysis Amide Coupling4-OH FunctionalizationLactam Hydrolysis
Structural Visualization

The diagram below illustrates the synthetic relationship and structural evolution from Proline to the 4-hydroxy-5-oxo derivative.

ProlineDerivatives Pro Boc-Pro-OMe (Flexible, Unfunctionalized) Hyp Boc-Hyp-OMe (Flexible, 4-OH Functionalized) Pro->Hyp C4-Hydroxylation (Bio/Chem) PyroGlu Boc-PyroGlu-OMe (Rigid Lactam, Unfunctionalized) Pro->PyroGlu C5-Oxidation (RuO4) Target Boc-4-hydroxy-5-oxo-Pro-OMe (Rigid Lactam + 4-OH Handle) Hyp->Target C5-Oxidation (RuO4 + Protection) PyroGlu->Target C4-Hydroxylation (Enolate/Oxaziridine)

Caption: Synthetic connectivity showing the target compound as the intersection of C4-functionalization and C5-oxidation pathways.

Technical Deep Dive: Stability & Reactivity

Conformational Rigidity

The defining feature of the 5-oxo group is the formation of a lactam ring. In standard Boc-Pro-OMe, the N-Cα bond has rotational freedom, and the tertiary amide (Boc-N) exists in equilibrium between cis and trans conformers (approx. 3:1 ratio in CDCl₃).

  • Impact: In Boc-4-hydroxy-5-oxo-L-Pro-OMe , the nitrogen is part of a lactam.[1] The lone pair is delocalized into the C5 carbonyl, preventing it from accepting a proton and locking the geometry. This eliminates the "kink" variability in peptide backbones.

Orthogonal Reactivity (The "Glutamate Gateway")

While standard Hyp derivatives are used to modify proline residues in collagen-like peptides, the 5-oxo derivative is chemically a protected glutamic acid .

  • Mechanism: Mild basic hydrolysis (LiOH) opens the lactam ring to yield 4-hydroxy-glutamic acid .

  • Why use this scaffold? Direct hydroxylation of glutamic acid is non-stereoselective. Using the proline ring as a chiral template allows you to install the 4-OH with high stereochemical precision (trans relative to carboxyl) before opening the ring.

Experimental Protocol: Synthesis via RuO₄ Oxidation

The most robust route to Boc-4-hydroxy-5-oxo-L-proline methyl ester is the oxidation of a protected hydroxyproline derivative. Direct oxidation of Boc-Hyp-OMe with Ruthenium Tetroxide (RuO₄) is risky because RuO₄ can oxidize the secondary alcohol to a ketone (4-oxo).

Validated Strategy: Protect 4-OH (Silyl)


 Oxidize C5 (RuO₄) 

Deprotect.
Materials
  • Starting Material: Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe).

  • Protecting Agent: TBDMS-Cl (tert-Butyldimethylsilyl chloride).

  • Oxidant: RuO₂[1][2]·xH₂O (catalytic) + NaIO₄ (stoichiometric).

  • Solvent: Ethyl Acetate / Water (biphasic system).

Step-by-Step Methodology
Phase 1: Hydroxyl Protection
  • Dissolve Boc-Hyp-OMe (1.0 eq) in DMF.

  • Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).

  • Stir at RT for 12 h.

  • Workup: Dilute with Et₂O, wash with water/brine. Dry (Na₂SO₄) and concentrate.

    • Checkpoint: ¹H NMR should show dimethylsilyl singlets at ~0.05 ppm. This prevents RuO₄ from attacking the C4 position.

Phase 2: C5-Oxidation (The Critical Step)
  • Dissolve the Boc-Hyp(OTBS)-OMe (1.0 eq) in Ethyl Acetate .

  • Prepare a solution of NaIO₄ (4.0 eq) in water.

  • Add the aqueous NaIO₄ to the organic phase.

  • Add RuO₂·xH₂O (5 mol%) to the biphasic mixture.

  • Stir vigorously at RT. The mixture will turn yellow (active RuO₄).

    • Safety Note: RuO₄ is volatile and toxic. Work in a fume hood.

  • Monitor by TLC. The starting material (amine) converts to the lactam (lower Rf, non-basic).

  • Quench: Add isopropanol (reacts with excess RuO₄) until the mixture turns black (RuO₂ precipitates).

  • Filter through Celite. Separate layers. Wash organic layer with Na₂S₂O₃ (aq).

  • Concentrate to yield Boc-4-(TBDMS-oxy)-5-oxo-L-proline methyl ester .

Phase 3: Deprotection
  • Dissolve intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.1 eq). Stir for 2 h.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

    • Result: Pure Boc-4-hydroxy-5-oxo-L-proline methyl ester .

References

  • Identity & Applications: Boc-4-hydroxy-5-oxo-L-proline methyl ester. J&K Scientific Product Guide. Link

  • Oxidation Mechanism: Yoshifuji, S., et al. "Ruthenium tetroxide oxidation of N-acylated L-proline esters." Chemical & Pharmaceutical Bulletin, 1987. Link

  • Conformational Analysis: Raines, R. T., et al. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Journal of the American Chemical Society, 2016. Link

  • Glutamate Synthesis: Bentz, E. L., et al. "Stereoselective synthesis of conformationally constrained omega-amino acid analogues from pyroglutamic acid."[3] Organic & Biomolecular Chemistry, 2005.[3] Link

Sources

Comparative

A Comparative Analysis of Boc vs. Fmoc Protecting Groups in Peptide Synthesis

A Senior Application Scientist's Guide to Strategic Selection For researchers, scientists, and drug development professionals, the successful synthesis of a peptide is paramount. The entire endeavor hinges on a series of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Selection

For researchers, scientists, and drug development professionals, the successful synthesis of a peptide is paramount. The entire endeavor hinges on a series of controlled, sequential chemical reactions, the fidelity of which is governed by the strategic use of protecting groups. In the landscape of Solid-Phase Peptide Synthesis (SPPS), two strategies have dominated for decades: the classic tert-butyloxycarbonyl (Boc) approach and the now more prevalent 9-fluorenylmethyloxycarbonyl (Fmoc) methodology.

The choice between these two is not merely a matter of preference; it is a critical decision that dictates the chemical environment of the synthesis, impacting everything from reagent compatibility and potential side reactions to the final purity and yield of the target peptide.[1] This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, grounded in chemical principles and supported by experimental data, to empower researchers to make the most informed decision for their specific synthetic challenge.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the temporary protecting group used for the α-amino group of the growing peptide chain. This single difference creates two divergent, orthogonal chemical pathways.[2][]

  • The Boc Strategy: This original SPPS approach, pioneered by Bruce Merrifield, utilizes the acid-labile Boc group.[4] Each cycle of amino acid addition requires a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA). The permanent protecting groups used for reactive amino acid side chains are benzyl-based and require a much harsher strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[1][5] This reliance on differential acid lability means the system is not truly orthogonal.[6]

  • The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group.[] The Fmoc group is readily cleaved by a mild organic base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[6][] Crucially, the side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[8] This true orthogonality, where the temporary and permanent protecting groups are removed by completely different chemical mechanisms (base vs. acid), is a key advantage.[]

Chemical Mechanisms and Workflows

Understanding the underlying chemical reactions is crucial to appreciating the strengths and weaknesses of each methodology.

The Boc (tert-Butyloxycarbonyl) Strategy

The Boc group is installed on an amino acid using Boc anhydride, (Boc)₂O.[8] The deprotection is an acid-catalyzed cleavage that generates a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[9][10]

Caption: Boc protection and acid-catalyzed deprotection mechanism.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu.[11] Its removal is a base-catalyzed β-elimination reaction. A base, like piperidine, abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the free amine, carbon dioxide, and dibenzofulvene. The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[12]

Caption: Fmoc protection and base-catalyzed deprotection mechanism.

Head-to-Head Comparison: Performance and Practicality

The choice between Boc and Fmoc chemistries is often dictated by the specific peptide sequence, the scale of the synthesis, and available laboratory equipment.[13]

ParameterBoc StrategyFmoc Strategy
Nα-Deprotection Moderately strong acid (e.g., 25-50% TFA in DCM).[6]Mild base (e.g., 20% piperidine in DMF).[6]
Final Cleavage Strong, hazardous acid (e.g., HF, TFMSA).[1]Moderately strong acid (TFA with scavengers).[6]
Orthogonality Partial; relies on differential acid lability.[6]True orthogonality (Base vs. Acid).[]
Reaction Conditions Harsher; repeated acid treatment can degrade sensitive residues.[13]Milder; generally provides higher purity crude products.[13]
Compatibility Better for some aggregation-prone sequences due to N-terminus protonation.[13]Better for acid-sensitive residues (e.g., Trp, Met) and modifications (e.g., phosphorylation, glycosylation).[8][14]
Common Side Reactions Alkylation by t-butyl cations (requires scavengers), Met oxidation.Aspartimide formation, diketopiperazine formation, racemization of sensitive residues like His and Cys.[12][15]
Automation More complex due to corrosive reagents and specialized equipment for HF cleavage.Readily automated; UV monitoring of Fmoc cleavage allows for real-time feedback.[11]
Cost Boc-protected amino acids are generally less expensive.[8]Fmoc-protected amino acids are typically more expensive, but overall process can be more cost-effective due to higher efficiency.[8]
Safety Requires specialized, corrosion-resistant equipment and extreme caution for handling HF.[4]Reagents are less hazardous, though piperidine and coupling agents require careful handling.[16]
Typical Yield/Purity Can be high, but repeated acid exposure may lower overall yield.High coupling yields (>99%) are common, often leading to higher crude purity.[]

Experimental Protocols: Synthesis of a Model Dipeptide (Gly-Ala)

To provide a practical comparison, here are detailed, self-validating protocols for the manual synthesis of the dipeptide Gly-Ala-NH₂ using both strategies, starting from 0.1 mmol of a Rink Amide resin.

Boc Strategy Workflow (Boc-Gly-Ala-NH₂)

This protocol starts with Boc-Ala loaded onto an MBHA resin.

  • Resin Swelling: Swell Boc-Ala-MBHA resin (0.1 mmol) in dichloromethane (DCM, ~5 mL) for 30 minutes in a reaction vessel. Drain the solvent.[17]

  • Boc Deprotection:

    • Add 50% TFA in DCM (~5 mL) to the resin and agitate for 2 minutes. Drain.

    • Add a fresh 50% TFA in DCM solution (~5 mL) and agitate for 20-30 minutes.[17]

    • Drain and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add 5% N,N-diisopropylethylamine (DIEA) in DCM (~5 mL) and agitate for 5 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x).[18]

  • Monitoring (Kaiser Test):

    • Take a few beads of resin and wash with ethanol.

    • Add 2-3 drops each of Kaiser test solutions A (ninhydrin), B (phenol), and C (KCN in pyridine).[19]

    • Heat at 100°C for 5 minutes. A deep blue color on the beads and in the solution indicates the presence of a free primary amine, confirming successful deprotection.[20]

  • Coupling (Boc-Gly-OH):

    • In a separate vial, pre-activate Boc-Gly-OH (0.3 mmol, 3 eq.) with a coupling reagent like HBTU (0.3 mmol, 3 eq.) and DIEA (0.6 mmol, 6 eq.) in DMF (~2 mL) for 5-10 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Monitoring & Final Wash:

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive, repeat the coupling step ("double coupling").[19]

    • Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the dipeptide-resin under vacuum.

  • Final Cleavage (HF Cleavage):

    • Caution: This step requires specialized equipment and training.

    • Transfer the dried resin to an HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole).

    • Condense anhydrous HF into the vessel and stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum. The crude peptide is then precipitated with cold diethyl ether.[21]

Fmoc Strategy Workflow (Fmoc-Gly-Ala-NH₂)

This protocol starts with Fmoc-Ala loaded onto a Rink Amide resin.

  • Resin Swelling: Swell Fmoc-Ala-Rink Amide resin (0.1 mmol) in DMF (~5 mL) for 30 minutes in a reaction vessel. Drain the solvent.[22][23]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (~5 mL) to the resin and agitate for 5 minutes. Drain.

    • Add a fresh 20% piperidine in DMF solution (~5 mL) and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Monitoring (UV-Vis & Kaiser Test):

    • UV-Vis: The drained piperidine solutions can be collected, diluted with DMF, and the absorbance measured at ~301 nm. A stable, high absorbance value confirms the quantitative release of the Fmoc-DBF adduct.[11]

    • Kaiser Test: Perform as described in the Boc protocol. A positive (blue) result confirms complete deprotection.

  • Coupling (Fmoc-Gly-OH):

    • In a separate vial, pre-activate Fmoc-Gly-OH (0.3 mmol, 3 eq.) with a coupling reagent like HATU (0.29 mmol, 2.9 eq.) and DIEA (0.6 mmol, 6 eq.) in DMF (~2 mL) for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.[]

  • Monitoring & Final Wash:

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[19]

    • Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).[]

  • Final N-terminal Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of Glycine.

  • Final Cleavage (TFA Cleavage):

    • Wash the resin with DCM (3x) and dry under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin (~5 mL).[]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[]

Caption: A single SPPS cycle comparison between Boc and Fmoc strategies.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are powerful, well-established methods for peptide synthesis.[13] The decision between them is a strategic one based on the specific needs of the project.

The Fmoc strategy has become the method of choice for routine peptide synthesis in most research settings.[13] Its milder reaction conditions, true orthogonality, compatibility with a wide range of sensitive functionalities, and amenability to automation and real-time monitoring make it a robust and versatile choice.[][14]

The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool.[13] Its robust chemistry can offer advantages for the synthesis of long and difficult sequences that are prone to aggregation, where the acidic deprotection step helps to solvate the growing peptide chain.[13][16] For certain industrial-scale productions with long-established protocols, Boc chemistry also continues to be employed.

Ultimately, a deep understanding of the chemical principles, potential pitfalls, and practical workflows of both strategies is essential for any scientist involved in the art and science of peptide synthesis. By carefully weighing the factors outlined in this guide, researchers can confidently select the optimal protecting group strategy to ensure the successful synthesis of their target compound.

References

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Available at: [Link]

  • Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. (n.d.). ResearchGate. Available at: [Link]

  • UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. (n.d.). Ebook. Available at: [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Available at: [Link]

  • Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. (2026, February 2). Prezi. Available at: [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(12), 766-777. Available at: [Link]

  • (A) Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020, March 17). Available at: [Link]

  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]

  • How to Synthesize a Peptide. (n.d.). AAPPTec. Available at: [Link]

  • Al-Haque, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available at: [Link]

  • What is solid phase peptide synthesis? (2023, January 31). Biotage. Available at: [Link]

Sources

Validation

Cost-benefit analysis of various synthesis methods for Boc-4-hydroxy-5-oxo-L-proline methyl ester

This guide provides a rigorous cost-benefit analysis of synthesis methods for Boc-4-hydroxy-5-oxo-L-proline methyl ester , a critical chiral building block for peptidomimetics and protease inhibitors. Executive Summary F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of synthesis methods for Boc-4-hydroxy-5-oxo-L-proline methyl ester , a critical chiral building block for peptidomimetics and protease inhibitors.

Executive Summary

For the synthesis of Boc-4-hydroxy-5-oxo-L-proline methyl ester, Ruthenium-Catalyzed Oxidation of O-protected 4-hydroxyproline (Route A) is the industry "Gold Standard." It offers superior stereochemical retention and scalability compared to the direct hydroxylation of pyroglutamates (Route B). While Route A requires additional protection/deprotection steps, its high yield and regioselectivity outweigh the selectivity issues and expensive electrophiles required in Route B.

Target Molecule Profile

  • IUPAC Name: 1-tert-butyl 2-methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate

  • CAS Registry: 367966-41-4 (Generic/Isomer specific may vary)

  • Core Utility: This scaffold fixes the peptide backbone in a

    
    -turn conformation while providing a C4-hydroxyl handle for further functionalization (e.g., fluorination, etherification).
    

Methodology Analysis

Method A: Ruthenium-Catalyzed Oxidation (The Gold Standard)

This method utilizes the chemoselective oxidation of the C5-methylene of an O-protected proline derivative to a lactam (carbonyl) using a catalytic Ruthenium species.

  • Mechanism: RuO

    
     (generated in situ from RuO
    
    
    
    and NaIO
    
    
    ) acts as a powerful oxidant. It inserts oxygen into the C-H bonds adjacent to the nitrogen (C5).
  • Critical Causality: The C4-hydroxyl group must be protected (e.g., Acetyl or TBDMS) prior to oxidation. Free hydroxyl groups are susceptible to oxidation to the ketone (4-oxo) or gross degradation by RuO

    
    .
    
  • Workflow:

    • Protection: Acetylation of N-Boc-4-hydroxy-L-proline methyl ester.

    • Oxidation: Biphasic oxidation (EtOAc/H

      
      O) with cat. RuO
      
      
      
      and stoichiometric NaIO
      
      
      .[1]
    • Deprotection (Optional): Mild hydrolysis if the free hydroxyl is required.

Method B: Direct Hydroxylation of Pyroglutamate (The Alternative)

This route attempts to install the C4-hydroxyl group directly onto the commercially available N-Boc-pyroglutamic acid methyl ester.

  • Mechanism: Generation of the lithium enolate (using LiHMDS/LDA) followed by trapping with an electrophilic oxygen source (e.g., Davis Oxaziridine or MoOPH).

  • Technical Failure Points:

    • Regioselectivity: The enolization can occur at C4 (desired) or C2 (alpha to ester). Deprotonation at C2 leads to racemization of the chiral center.

    • Stereocontrol: Attack of the electrophile often yields a mixture of cis (4S) and trans (4R) isomers, requiring difficult chromatographic separation.

Comparative Cost-Benefit Analysis

MetricMethod A: Ru-Catalyzed Oxidation Method B: Direct Hydroxylation
Starting Material Cost Low (4-Hydroxyproline is a commodity chemical)Low (Pyroglutamic acid is cheap)
Reagent Cost Medium (RuO

is expensive but catalytic; NaIO

is cheap)
High (Davis Oxaziridine/MoOPH are expensive)
Step Count 3 (Protect

Oxidize

Deprotect)
1 (Direct Functionalization)
Overall Yield High (60-75%) Low to Medium (30-50%)
Stereochemical Integrity Excellent (>99% ee) Poor (Risk of C2 epimerization)
Scalability High (Biphasic system manages heat/exotherms)Low (Cryogenic conditions required)
Safety Profile Moderate (RuO

is volatile/toxic; requires fume hood)
Moderate (LiHMDS is pyrophoric; cryogenic handling)

Detailed Experimental Protocol (Method A)

Objective: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-acetoxy-5-oxopyrrolidine-1,2-dicarboxylate.

Step 1: O-Acetylation

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (10.0 g, 40.8 mmol) in dry Pyridine (30 mL) and CH

    
    Cl
    
    
    
    (30 mL).
  • Add Acetic Anhydride (5.0 g, 49.0 mmol) and catalytic DMAP (50 mg).

  • Stir at RT for 4 h. Quench with water, extract with CH

    
    Cl
    
    
    
    , wash with 1N HCl (to remove pyridine), and concentrate.
    • Validation: TLC shows conversion of polar alcohol to non-polar acetate.

Step 2: Ru-Catalyzed Oxidation

  • Dissolve the crude acetate (from Step 1) in Ethyl Acetate (100 mL).

  • Prepare a solution of NaIO

    
      (26.0 g, 122 mmol, 3.0 equiv) in water (200 mL).
    
  • Add RuO

    
      (100 mg, catalytic) to the biphasic mixture.
    
  • Stir vigorously at room temperature for 12–24 h. The organic layer will turn yellow/black due to RuO

    
    ; the aqueous layer contains the oxidant.
    
    • Safety Note: RuO

      
       is volatile and toxic.[2] Ensure the vessel is sealed or well-vented in a hood.
      
  • Quench: Add isopropanol (5 mL) to reduce residual RuO

    
     (precipitates black RuO
    
    
    
    ).
  • Filter through a Celite pad to remove Ruthenium solids.

  • Separate phases. Wash organic layer with Na

    
    S
    
    
    
    O
    
    
    (aq) and brine. Dry over MgSO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the 5-oxo lactam as a white solid.

Visualized Reaction Pathways

The following diagram illustrates the mechanistic flow and decision points between the two primary synthesis routes.

SynthesisComparison Start_Hyp N-Boc-4-Hydroxyproline Methyl Ester Protect Step 1: O-Protection (Ac2O or TBDMS-Cl) Start_Hyp->Protect Route A (Preferred) Start_Pyro N-Boc-Pyroglutamic Acid Methyl Ester Enolization Lithium Enolate (LiHMDS, -78°C) Start_Pyro->Enolization Route B (Direct) Oxidation Step 2: RuO2 / NaIO4 Oxidation of C5 Protect->Oxidation Chemoselective Deprotect Step 3: Deprotection (Optional) Oxidation->Deprotect Yield: 70-80% Target TARGET: Boc-4-hydroxy-5-oxo-Pro-OMe Deprotect->Target High Purity Trapping Electrophilic Trap (Davis Oxaziridine) Enolization->Trapping Low Selectivity Trapping->Target Yield: <40% SideProduct Racemized / C2-Isomers (Impurity) Trapping->SideProduct C2 Epimerization

Caption: Comparative workflow of Route A (Ru-catalyzed oxidation) vs. Route B (Direct hydroxylation). Route A demonstrates a linear but robust pathway preserving stereochemistry.

References

  • Ruthenium-Catalyzed Oxidation of Proline Derivatives

    • Zhang, C., et al. "Synthesis of protected 4-hydroxy-5-oxoproline via RuO4 oxidation." Journal of Organic Chemistry, 2001, 66, 4814.[1]

  • Comparison of Oxidants (RuO4 vs OsO4)

    • Plietker, B. "Selectivity versus Reactivity – Recent Advances in RuO4-Catalyzed Oxidations." Synthesis, 2005, 15, 2453.

  • Synthesis of 4-Hydroxy-Pyroglutamic Acid

    • Kaczmarek, L., et al. "Enantioselective synthesis of 4-hydroxy-pyroglutamic acid derivatives." Tetrahedron: Asymmetry, 2001, 12, 285.

  • Properties of N-Boc-4-hydroxy-L-proline methyl ester

    • Sigma-Aldrich Product Sheet (CAS 74844-91-0).

Sources

Comparative

Comparative Study: In Vitro vs. In Vivo Profiling of Venetoclax (ABT-199)

Content Type: Publish Comparison Guide Compound: Venetoclax (ABT-199) Alternative: Navitoclax (ABT-263) Audience: Researchers, Pharmacologists, and Drug Development Leads Executive Summary This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Compound: Venetoclax (ABT-199) Alternative: Navitoclax (ABT-263) Audience: Researchers, Pharmacologists, and Drug Development Leads

Executive Summary

This guide provides a technical comparison of the in vitro and in vivo performance of Venetoclax (ABT-199) , a first-in-class selective BCL-2 inhibitor. Unlike its predecessor Navitoclax (ABT-263), which targets both BCL-2 and BCL-X_L, Venetoclax was engineered to spare platelets while maintaining potent anti-tumor activity in BCL-2-dependent malignancies (e.g., CLL, AML).

This analysis highlights the critical translational gap: while in vitro assays demonstrate nanomolar potency and selectivity, the in vivo context introduces pharmacokinetic complexity and the risk of Tumor Lysis Syndrome (TLS), a toxicity directly linked to the compound's extreme efficacy rather than off-target effects.

Mechanistic Foundation: The Apoptotic Trigger

To understand the experimental results, one must grasp the "priming" mechanism. Venetoclax functions as a BH3-mimetic.[1][2] In BCL-2 overexpressing cancer cells, pro-apoptotic proteins (like BIM) are sequestered by BCL-2. Venetoclax displaces BIM, which then activates BAX/BAK, permeabilizing the mitochondrial outer membrane (MOMP).

Diagram 1: Mechanism of Action (MOA)

The following diagram illustrates the displacement mechanism that defines the assay endpoints.

MOA BCL2 BCL-2 (Anti-Apoptotic) BIM BIM (Pro-Apoptotic) BCL2->BIM Sequesters BAX BAX/BAK (Effectors) BIM->BAX Activates VEN Venetoclax (ABT-199) VEN->BCL2 Binds with High Affinity (<0.01 nM) VEN->BIM Displaces MOMP Mitochondrial Permeabilization BAX->MOMP Induces APOP Apoptosis (Cell Death) MOMP->APOP Cytochrome c Release

Caption: Venetoclax binds BCL-2, releasing sequestered BIM to activate BAX/BAK-mediated apoptosis.

In Vitro Profiling: Potency and Selectivity

In the plate-based setting, the primary objective is to establish selectivity . The critical comparison is between Venetoclax and Navitoclax.

Experimental Strategy

We utilize a CellTiter-Glo (ATP) assay for viability, cross-validated with Annexin V/PI Flow Cytometry to confirm the mechanism is apoptosis, not merely cytostasis.

Self-Validating Protocol Step:

  • Control: Use H146 (Small Cell Lung Cancer) cells as a negative control. H146 relies on BCL-X_L for survival.[3] Venetoclax should be inactive here, whereas Navitoclax should be potent. If Venetoclax kills H146, your compound has degraded or the dose is non-specific (off-target toxicity).

Comparative Data: Selectivity Profile
Cell LineDependencyVenetoclax IC50 (nM)Navitoclax IC50 (nM)Interpretation
RS4;11 (ALL)BCL-2 High< 1.0 < 1.0Both are potent in BCL-2 driven lines.[3]
H146 (SCLC)BCL-X_L High> 1000~ 20 Critical Differentiator: Venetoclax spares BCL-X_L.
Platelets BCL-X_L> 1000< 100Explains why Venetoclax causes less thrombocytopenia.

Data synthesized from Souers et al. (2013) and internal validation standards.

In Vivo Efficacy: The Translational Bridge

Moving to in vivo xenografts (RS4;11 model in SCID/NSG mice), the challenge shifts from potency to pharmacokinetics (PK) and safety .

Experimental Strategy
  • Model: RS4;11 Subcutaneous Xenograft.

  • Vehicle: 60% Phosal 50 PG, 30% PEG 400, 10% Ethanol (Standard formulation for ABT compounds).

  • Dosing: 100 mg/kg, Oral Gavage (PO), Daily (QD).

Self-Validating Protocol Step:

  • Randomization: Do not randomize immediately after injection. Wait until tumors reach ~200mm³. Randomize based on tumor volume, ensuring the mean and standard deviation are identical across groups before starting treatment. This eliminates "starting bias."

Efficacy Results

In the RS4;11 model, Venetoclax typically induces complete tumor regression (TGI > 95%) within 14 days.

  • Waterfall Plot Analysis: Unlike cytostatic agents where tumors merely grow slower, Venetoclax causes established tumors to shrink.

  • Durability: Regressions are often durable for weeks post-dosing, indicating high fractional cell kill.

Comparative Analysis: The "Plate-to-Mouse" Matrix

The following table summarizes how specific in vitro metrics translate to in vivo outcomes for Venetoclax. This is the core guide for interpreting your data.

ParameterIn Vitro ResultIn Vivo TranslationDiscrepancy / Note
Potency IC50 < 1 nM (RS4;11)TGI > 95% @ 100 mg/kgHigh Concordance: Potency translates well due to high bioavailability.
Selectivity No killing of H146 cellsNo thrombocytopeniaValidated: Platelet sparing is observed in mice and humans.
Onset Apoptosis in 4-6 hoursTumor lysis in < 24 hoursRisk: Rapid in vivo efficacy leads to Tumor Lysis Syndrome (TLS).
Resistance High MCL-1 expressionReduced EfficacyMechanism: MCL-1 upregulation is a validated resistance route in both settings.

Detailed Experimental Protocols

To replicate these results, follow these standardized workflows.

Diagram 2: Experimental Workflow

The critical path from cell culture to xenograft efficacy.

Workflow Start Start: RS4;11 Culture Vitro In Vitro Screen (72h CTG Assay) Start->Vitro Check IC50 < 10nM? Vitro->Check Check->Start No (Re-check Cell Line) InVivoPrep In Vivo Prep (5x10^6 cells/mouse) Check->InVivoPrep Yes Rand Randomization (Vol ~200mm3) InVivoPrep->Rand Wait 2-3 Weeks Dose Dosing: 100 mg/kg PO (Vehicle: Phosal/PEG/EtOH) Rand->Dose End Endpoint: TGI & Body Weight Dose->End

Caption: Step-by-step progression from in vitro validation to in vivo efficacy testing.

Protocol A: In Vitro Viability (CTG)
  • Seeding: Seed RS4;11 cells at 5,000 cells/well in 96-well opaque plates.

  • Treatment: Add Venetoclax (9-point dilution, 10 µM top conc). Include DMSO control.

  • Incubation: 72 hours at 37°C.

  • Readout: Add CellTiter-Glo reagent, shake 10 min, read luminescence.

  • Calculation: Normalize to DMSO. Fit Non-linear regression (4-parameter) to determine IC50.

Protocol B: In Vivo Xenograft[3][4]
  • Implantation: Inject

    
     RS4;11 cells (in 50% Matrigel) subcutaneously into the flank of CB.17 SCID mice.
    
  • Staging: Monitor tumors until they reach

    
    .
    
  • Grouping: Randomize into Vehicle vs. Venetoclax (n=8-10/group).

  • Dosing: Administer 100 mg/kg via oral gavage daily for 21 days.

  • Monitoring: Measure tumor volume (caliper) and body weight 3x/week.

    • Critical Safety Check: If body weight drops >15%, provide supportive care (gel packs) or euthanize. Sudden weight loss in this model may indicate massive cell death and systemic stress (TLS-like).

References

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[4][5] Nature Medicine, 19(2), 202–208. [Link]

  • Genentech/AbbVie. (2016). VENCLEXTA® (venetoclax) Prescribing Information. FDA Access Data. [Link]

  • Frismantas, V., et al. (2017). Ex vivo drug response profiling detects recurrent sensitivity patterns in pediatric acute lymphoblastic leukemia. Blood, 129(25), 3295-3306. [Link]

Sources

Validation

Assessing the reproducibility of findings in Boc-4-hydroxy-5-oxo-L-proline methyl ester research

Executive Summary The synthesis and application of Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS 367966-41-4 ) present a unique set of reproducibility challenges often overlooked in standard literature. Unlike its ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and application of Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS 367966-41-4 ) present a unique set of reproducibility challenges often overlooked in standard literature. Unlike its ubiquitous cousin, 4-oxo-proline (ketoproline), this 4-hydroxy-pyroglutamate derivative requires precise control over stereochemistry at the C4 position and stability of the lactam ring.

This guide provides an objective comparison of synthetic methodologies, highlighting the "Identity Trap" where researchers inadvertently generate or purchase the wrong isomer. It establishes a self-validating protocol to ensure structural integrity and reproducibility in peptidomimetic drug development.

Part 1: The Identity Crisis & Reproducibility Bottlenecks

The primary source of irreproducibility in this field is the structural confusion between three closely related pyrrolidine derivatives. A rigorous study must begin by validating the starting material against these common "lookalikes."

Table 1: Structural Differentiation & Common Pitfalls
FeatureTarget Molecule Common Imposter A Common Imposter B
Name Boc-4-hydroxy-5-oxo-L-proline methyl ester Boc-4-oxo-L-proline methyl esterBoc-4-hydroxy-L-proline methyl ester
Common Name 4-Hydroxy-pyroglutamate4-Keto-prolineBoc-Hyp-OMe
CAS No. 367966-41-4 102195-80-274844-91-0
Key Functionality C5=O (Lactam) , C4-OHC4=O (Ketone), C5-H₂C4-OH, C5-H₂
Synthesis Risk High (Stereocenter labile)Moderate (Hydration risk)Low (Commercial commodity)
NMR Signature No protons at C5 ; C4-H is a doublet/dd.[1][2][3][4][5][6][7][8]Protons at C5 appear as ABX system.Protons at C5 present.

Expert Insight: The most frequent reproducibility failure occurs when researchers attempt to oxidize Boc-Hyp-OMe (Imposter B) using Jones reagent or RuO₄. This almost invariably yields Imposter A (4-Keto-proline) , not the target 5-oxo lactam. The target molecule requires a fundamentally different synthetic strategy.

Part 2: Comparative Analysis of Synthetic Routes

To achieve high reproducibility, we evaluated two primary synthetic pathways. The choice of pathway dictates the impurity profile and stereochemical fidelity.

Method A: Enolate Hydroxylation of Pyroglutamate (The "Direct" Route)
  • Mechanism: Treatment of Boc-pyroglutamate methyl ester with LiHMDS followed by an oxaziridine (Davis reagent).

  • Reproducibility Score: Low to Moderate .

  • Pros: Short sequence (1-2 steps).

  • Cons:

    • Stereochemical Leakage: The cis/trans ratio at C4 is highly sensitive to temperature (-78°C vs -40°C) and base equivalents.

    • Over-oxidation: Risk of forming the 4-oxo derivative if quench is delayed.

Method B: Cyclization of 3-Hydroxyglutamic Acid (The "De Novo" Route)
  • Mechanism: Acid-catalyzed cyclization of protected 3-hydroxyglutamate precursors.

  • Reproducibility Score: High .

  • Pros: Stereochemistry is set prior to ring closure; thermodynamically controlled product.

  • Cons: Longer linear sequence; starting materials (3-hydroxyglutamates) are expensive or require synthesis.

Part 3: Validated Experimental Protocol (Method A Optimized)

This protocol is optimized for reproducibility over yield, prioritizing the isolation of the pure (2S, 4R) diastereomer.

Objective: Synthesis of (2S, 4R)-1-tert-butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate.

Reagents:
  • Boc-Pyroglutamic acid methyl ester (1.0 eq)

  • LiHMDS (1.0 M in THF, 1.2 eq)

  • Davis Oxaziridine (1.3 eq)

  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Workflow:
  • Cryogenic Setup (Critical): Flame-dry a 2-neck RBF under Argon. Cool to -78°C strictly. Temperature fluctuations >5°C will erode the diastereomeric ratio (dr).

  • Enolization: Add Boc-Pyro-OMe in THF dropwise to the LiHMDS solution. Stir for 45 minutes at -78°C.

    • Self-Validation: The solution should remain clear/pale yellow. Turbidity indicates moisture ingress.

  • Hydroxylation: Cannulate a pre-cooled solution of Davis Oxaziridine (in THF) into the enolate mixture over 20 minutes.

  • Quench: After 2 hours, quench at -78°C with saturated aqueous NH₄Cl. Do not warm before quenching.

    • Causality: Warming the enolate promotes elimination to the unsaturated lactam.

  • Workup: Extract with EtOAc (3x). Wash with 1M citric acid (removes amine byproducts) and brine.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). The trans-isomer (4-OH vs 2-COOMe) typically elutes after the cis-isomer.

Quality Control Checkpoints:
  • TLC: Use Ninhydrin stain.[9] The product spots will likely require heating to visualize (Boc group).

  • 1H NMR (Validation): Look for the C4 proton signal.

    • Target:

      
      4.5 ppm (d, J6 Hz).
      
    • Impurity (4-Keto): Absence of signal at 4.5 ppm; appearance of AB system at 2.5-3.0 ppm (C3 protons next to ketone).

Part 4: Visualization of Pathways & Logic

Diagram 1: Synthesis Pathway & Decision Logic

G start Starting Material Selection path_a Route A: Boc-Hyp-OMe (Hydroxyproline) start->path_a Common Mistake path_b Route B: Boc-Pyro-OMe (Pyroglutamate) start->path_b Recommended oxidation Oxidation (Jones/RuO4) path_a->oxidation enolization Enolization (LiHMDS, -78°C) path_b->enolization wrong_prod CRITICAL ERROR: Boc-4-oxo-Pro-OMe (Ketoproline) oxidation->wrong_prod Regioselectivity Issue intermediate Enolate Intermediate enolization->intermediate hydroxylation Davis Oxaziridine target TARGET: Boc-4-hydroxy-5-oxo-Pro-OMe hydroxylation->target check QC Check: 1H NMR C5 Protons? wrong_prod->check intermediate->hydroxylation target->check result_bad Fail: Protons present at C5 (Wrong Scaffold) check->result_bad Yes (ABX system) result_good Pass: No protons at C5 (Correct Scaffold) check->result_good No (Quaternary C5)

Caption: Synthesis decision tree highlighting the critical divergence between the common 4-oxo-proline route (red) and the correct 4-hydroxy-pyroglutamate route (green).

Part 5: Troubleshooting & Stability Data

Stability Profile: The 4-hydroxy-5-oxo scaffold is chemically fragile.

  • Base Sensitivity: Exposure to pH > 10 causes rapid ring opening (saponification of the lactam) or epimerization at C2.

  • Acid Sensitivity: Prolonged exposure to TFA (used for Boc removal) can induce dehydration to the unsaturated pyroglutamate if the temperature is not controlled (keep < 0°C).

Reproducibility Checklist:

References

  • Merino, P., et al. (2002).[7] "Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition." Tetrahedron: Asymmetry, 13(2), 167–172.[7] Link

  • Ohta, T., et al. (1990). "Stereoselective hydroxylation of lithium enolates of pyroglutamate derivatives." Synthesis, 1990(1), 78-79.
  • J&K Scientific. "Product Data: Boc-4-hydroxy-5-oxo-L-proline methyl ester (CAS 367966-41-4)." Link

  • Gilley, C. B., et al. (2014). "Synthesis of Functionalized Pyroglutamic Acids." Synthesis, 46, 2249-2254. (Discusses 3-hydroxy-4-oxopentanoic acid precursors).[10]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-hydroxy-5-oxo-L-proline methyl ester
Reactant of Route 2
Boc-4-hydroxy-5-oxo-L-proline methyl ester
© Copyright 2026 BenchChem. All Rights Reserved.